Product packaging for 10-Bromo-1-aminodecane, Hydrobromide(Cat. No.:CAS No. 24566-82-3)

10-Bromo-1-aminodecane, Hydrobromide

Cat. No.: B561806
CAS No.: 24566-82-3
M. Wt: 317.109
InChI Key: ZWGBEXOWJAAGPB-UHFFFAOYSA-N
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Description

10-Bromo-1-aminodecane, Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C10H23Br2N and its molecular weight is 317.109. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23Br2N B561806 10-Bromo-1-aminodecane, Hydrobromide CAS No. 24566-82-3

Properties

IUPAC Name

10-bromodecan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22BrN.BrH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGBEXOWJAAGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725121
Record name 10-Bromodecan-1-amine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24566-82-3
Record name 1-Decanamine, 10-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24566-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Bromodecan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 10-Bromo-1-aminodecane, Hydrobromide (CAS No: 24566-82-3), a bifunctional organic compound of significant interest to researchers in organic synthesis, materials science, and drug development. This document details its chemical structure, physicochemical properties, key synthetic methodologies, and notable applications. The dual reactivity, stemming from a primary amine at one terminus and a bromine atom at the other, makes it a versatile building block for creating complex molecular architectures, including self-assembled monolayers (SAMs) and bolaamphiphiles.

Chemical Structure and Identification

This compound is a long-chain halogenated aliphatic amine. Its structure consists of a ten-carbon alkane chain functionalized with a primary amino group at position 1 and a bromine atom at position 10. It is typically supplied as a hydrobromide salt, which enhances its stability.

IdentifierValue
IUPAC Name 10-bromodecan-1-amine;hydrobromide[1]
CAS Number 24566-82-3[1][2][3][4][5]
Molecular Formula C₁₀H₂₃Br₂N[1][4][5]
Canonical SMILES C(CCCCCBr)CCCCN.Br[1]
InChI Key ZWGBEXOWJAAGPB-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The compound is an off-white solid at room temperature.[3] Its amphiphilic nature, with a hydrophilic ammonium head and a hydrophobic alkyl chain terminating in a reactive bromo group, dictates its physical properties and applications.

PropertyValue
Molecular Weight 317.10 g/mol [2][4]
Melting Point 141-144 °C[1][2][3]
Appearance Off-White Solid[3]
Topological Polar Surface Area 26.02 Ų[1][3][5]
Storage Conditions Refrigerator[1][3]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, leveraging readily available starting materials. The choice of method often depends on the desired scale and purity.

A direct and efficient pathway involves the conversion of 10-aminodecan-1-ol. The reaction with concentrated hydrobromic acid first protonates the amine, protecting it from side reactions, and then facilitates the nucleophilic substitution of the hydroxyl group.[2]

G A 10-Aminodecan-1-ol B Protonated Amine Intermediate A->B  + Concentrated HBr (aq) C This compound B->C  Heat (Nucleophilic Substitution of -OH)

Fig 1. Synthesis workflow from 10-aminodecan-1-ol.

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, chill 10-aminodecan-1-ol.

  • Slowly add an excess of ice-cold concentrated hydrobromic acid (48% aq.) with stirring. The initial reaction is exothermic.

  • Once the addition is complete, heat the mixture to reflux for several hours to ensure complete substitution of the hydroxyl group.

  • Cool the reaction mixture, which should cause the this compound salt to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.

  • Dry the final product under vacuum.

An alternative approach is the selective mono-amination of 1,10-dibromodecane.[2] This method presents a significant challenge in controlling the reaction to prevent the formation of the di-substituted byproduct.

G A 1,10-Dibromodecane B Desired Product: 10-Bromo-1-aminodecane A->B  + Aminating Agent (e.g., NH₃) (Controlled Stoichiometry) C Byproduct: N,N'-(decane-1,10-diyl)bis(amine) A->C  + Excess Aminating Agent

Fig 2. Logical workflow for synthesis from 1,10-dibromodecane.

Experimental Protocol:

  • Dissolve 1,10-dibromodecane in a suitable solvent in a pressure vessel.

  • Add a carefully controlled molar equivalent of an aminating agent (e.g., a solution of ammonia in ethanol or sodium azide for a Gabriel synthesis approach). Using a large excess of the dibromide starting material can favor mono-substitution.

  • Seal the vessel and heat the reaction mixture with stirring for a specified period.

  • After cooling, the reaction mixture will contain the starting material, the desired mono-aminated product, and the di-aminated byproduct.

  • Isolate the products and subject them to chromatographic separation (e.g., column chromatography) to isolate the 10-Bromo-1-aminodecane.

  • Convert the isolated free amine to its hydrobromide salt by treating it with HBr in a suitable solvent.

Chemical Reactivity and Applications

The bifunctional nature of this compound is the cornerstone of its utility in chemical synthesis. The primary amine and the alkyl bromide functionalities can be addressed with high selectivity. For the amine to act as a nucleophile, it must first be deprotonated from its ammonium salt form by treatment with a base.[2]

G cluster_0 Amine Terminus (-NH₃⁺Br⁻) cluster_1 Bromo Terminus (-Br) A Deprotonation (+Base) B Free Amine (-NH₂) A->B C Application: Surface Anchoring (SAMs) B->C D Reaction: Alkylation / Acylation B->D E Reaction: Nucleophilic Substitution (SN2) F Application: Bolaamphiphile Synthesis E->F Start 10-Bromo-1-aminodecane, Hydrobromide Start->A Start->E

Fig 3. Diagram of bifunctional reactivity and resulting applications.
  • Precursor for Bolaamphiphiles: Bolaamphiphiles are molecules that possess hydrophilic head groups at both ends of a long hydrophobic chain. This compound is an ideal precursor where the amine serves as one hydrophilic head, and the terminal bromine can be converted into another polar group (e.g., a quaternary ammonium salt or a carboxylate) via nucleophilic substitution.[2] These molecules are of great interest for their ability to self-assemble into unique structures like vesicles and nanotubes.[2]

  • Formation of Self-Assembled Monolayers (SAMs): The primary amine group can act as an anchor to bind to various substrates (e.g., metal oxides). This forms an organized monolayer where the alkyl chains are oriented away from the surface, exposing a plane of reactive bromo groups.[2] This functional surface can then be used to immobilize other molecules, such as proteins or nanoparticles, making it a critical technique in the development of biosensors and biocompatible coatings.[2]

  • Key Synthetic Intermediate: As a bifunctional linker, this compound is a valuable building block for synthesizing a wide array of more complex, functionalized organic molecules.[2]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in the unambiguous determination of the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by confirming the presence of the alkyl chain, the amine, and the bromine-adjacent carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the N-H bonds in the ammonium group and the C-H bonds of the alkyl chain.

References

An In-depth Technical Guide to the Synthesis and Purification of 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 10-Bromo-1-aminodecane, Hydrobromide, a bifunctional molecule with applications in organic synthesis and materials science. This document details various synthetic routes, experimental protocols, and purification techniques, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows for the described synthetic pathways are visualized using the DOT language.

Introduction

This compound is a chemical compound featuring a ten-carbon aliphatic chain with a terminal bromine atom and a primary amine group, the latter being in the form of a hydrobromide salt. This structure makes it a valuable building block in the synthesis of more complex molecules, including ligands for organometallic catalysts and self-assembled monolayers (SAMs) on various substrates. The presence of two distinct reactive sites allows for selective functionalization, making it a versatile reagent in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number24566-82-3[1][2]
Molecular FormulaC₁₀H₂₃Br₂N[1][2]
Molecular Weight317.10 g/mol [1][2]
Melting Point141-144 °C[3]
AppearanceOff-White Solid[3]
Storage ConditionsRefrigerator[3]

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most common strategies are outlined below.

Synthesis from 10-Amino-1-decanol

A direct and atom-economical approach involves the conversion of 10-Amino-1-decanol to the target compound using hydrobromic acid. In this reaction, the amino group is first protonated by the strong acid to form the ammonium salt, which prevents it from interfering with the subsequent nucleophilic substitution of the hydroxyl group. Heating the amino alcohol with concentrated HBr leads to the formation of 10-Bromo-1-aminodecane, which precipitates as its hydrobromide salt.[4]

Experimental Protocol:

  • To a stirred solution of 10-Amino-1-decanol in a suitable solvent (e.g., a high-boiling point ether), an excess of concentrated hydrobromic acid (48% aqueous solution) is added.

  • The reaction mixture is heated to reflux for several hours to ensure complete conversion of the hydroxyl group to a bromide.

  • Upon cooling, the this compound product is expected to precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent to remove residual acid and by-products, and dried under vacuum.

Synthesis from 1,10-Dibromodecane

Another common strategy is the selective mono-amination of 1,10-dibromodecane. A significant challenge in this approach is avoiding the formation of the diamine by-product.

The Gabriel synthesis is a robust method to form primary amines from alkyl halides, effectively preventing over-alkylation.[4] This multi-step process involves the N-alkylation of potassium phthalimide with 1,10-dibromodecane, followed by the cleavage of the phthalimide group to release the primary amine.[4]

Experimental Protocol:

  • Step 1: N-Alkylation of Potassium Phthalimide:

    • Potassium phthalimide is reacted with an excess of 1,10-dibromodecane in a polar aprotic solvent such as dimethylformamide (DMF).[4]

    • The reaction mixture is heated to facilitate the nucleophilic substitution.

    • The resulting N-(10-bromodecyl)phthalimide is isolated by precipitation and filtration.

  • Step 2: Hydrazinolysis:

    • The N-(10-bromodecyl)phthalimide is treated with hydrazine hydrate in a solvent like ethanol.[4]

    • The mixture is refluxed to cleave the phthalimide group, forming a phthalhydrazide precipitate.[4]

    • The precipitate is removed by filtration.

    • The filtrate, containing the free 10-bromo-1-aminodecane, is then treated with hydrobromic acid to precipitate the desired hydrobromide salt.

Quantitative Data for a Related Precursor Synthesis (1,10-dibromodecane):

A 91% yield for the synthesis of 1,10-dibromodecane from 1,10-decanediol has been reported using 48% aqueous HBr in octane at 145 °C for 7 hours.[1]

Synthesis from 10-Bromodecanoic Acid

This route involves the conversion of the carboxylic acid functionality of 10-bromodecanoic acid into a primary amine. This can be achieved through several classic organic reactions, such as the Curtius or Hofmann rearrangements, or by reduction of an amide intermediate.[4]

Experimental Protocol for the Synthesis of the Precursor 10-Bromodecanoic Acid:

A detailed two-step procedure for synthesizing 10-bromodecanoic acid from 1,10-decanediol has been described:

  • Synthesis of 10-bromo-1-decanol: 1,10-decanediol (0.2 mol) is refluxed with 48% hydrobromic acid (0.2 mol) in toluene for 24 hours. After workup and purification by silica gel column chromatography, 10-bromo-1-decanol is obtained as a colorless liquid (92% yield).[5]

  • Oxidation to 10-bromodecanoic acid: 10-bromo-1-decanol (0.17 mol) in acetone is treated with a chromic acid solution at 0 °C. Following the reaction and purification by column chromatography and recrystallization from petroleum ether, 10-bromodecanoic acid is obtained as a white solid (73% yield) with a melting point of 36-37 °C.[5] A one-step method from 10-hydroxydecanoic acid using sodium bromide and concentrated sulfuric acid in glacial acetic acid has also been patented, with a reported yield of 94.8%.[3]

Purification Methods

The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvents.

Crystallization

Crystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at lower temperatures, allowing for the formation of pure crystals upon cooling.[4] While specific solvent systems for this compound are not detailed in the searched literature, common solvents for recrystallizing ammonium salts include alcohols (e.g., ethanol, isopropanol) or mixed solvent systems with ethers.

Chromatographic Techniques

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a mobile phase of increasing polarity (e.g., a gradient of methanol in dichloromethane) would be a suitable approach.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Synthesis_from_10_Amino_1_decanol start 10-Amino-1-decanol reagent Conc. HBr (aq) start->reagent Reaction product This compound reagent->product

Caption: Synthesis of this compound from 10-Amino-1-decanol.

Gabriel_Synthesis start 1,10-Dibromodecane reagent1 Potassium Phthalimide start->reagent1 N-Alkylation intermediate N-(10-bromodecyl)phthalimide reagent1->intermediate reagent2 Hydrazine (N₂H₄) intermediate->reagent2 Hydrazinolysis product This compound reagent2->product reagent3 HBr product->reagent3 Salt Formation

Caption: Gabriel synthesis of this compound.

Synthesis_from_10_Bromodecanoic_Acid cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis start_precursor 1,10-Decanediol reagent_precursor HBr (aq) start_precursor->reagent_precursor Bromination intermediate_precursor 10-Bromo-1-decanol reagent_precursor->intermediate_precursor reagent_oxidation CrO₃, H₂SO₄ intermediate_precursor->reagent_oxidation Oxidation start 10-Bromodecanoic Acid reagent_oxidation->start reagent_conversion Amine Formation (e.g., Curtius Rearrangement) start->reagent_conversion product This compound reagent_conversion->product

Caption: Synthesis of this compound from 10-Bromodecanoic Acid.

Conclusion

This technical guide has detailed the primary synthetic routes and purification methods for this compound. While general procedures are well-established, there is a notable lack of specific, quantitative experimental data in the readily available scientific literature for the direct synthesis of the final product. The provided protocols for precursor synthesis, however, offer a solid foundation for developing a robust and optimized procedure for the target molecule. The versatility of this compound as a synthetic building block underscores the importance of well-documented and reproducible synthetic and purification methodologies for researchers in drug development and materials science.

References

What are the physical and chemical properties of 10-Bromo-1-aminodecane, Hydrobromide?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Bromo-1-aminodecane, Hydrobromide (CAS No: 24566-82-3), a bifunctional molecule with significant applications in organic synthesis and materials science. This document is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.

Core Physical and Chemical Properties

This compound is an off-white solid organic compound.[1] As a salt, it is expected to have a high melting point and exhibit solubility in polar solvents. Due to its salt nature, it is likely to decompose at high temperatures rather than exhibiting a true boiling point.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Source
CAS Number 24566-82-3[2]
Molecular Formula C₁₀H₂₃Br₂N[2]
Molecular Weight 317.10 g/mol [1][2]
Appearance Off-White Solid[1]
Melting Point 141-144 °C[1]
Computed Property Value Source
Topological Polar Surface Area (TPSA) 26.02 Ų[1][3]
logP (Octanol-Water Partition Coefficient) 5.11920[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 9[1]
Exact Mass 317.01768 u[1]
Monoisotopic Mass 315.01972 u[1]
Solubility Profile

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a broad singlet for the -NH₃⁺ protons. The methylene protons adjacent to the bromine atom (-CH₂Br) and the ammonium group (-CH₂NH₃⁺) will appear as downfield triplets. The remaining methylene protons along the decane chain will resonate as a complex multiplet in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the ten carbon atoms in the decane chain. The carbons attached to the electron-withdrawing bromine and nitrogen atoms will be shifted downfield.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the alkyl chain will appear around 2900 cm⁻¹. A peak corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free amine (10-bromo-1-aminodecane). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in characteristic M+ and M+2 peaks.

Chemical Reactivity and Stability

This compound is a versatile bifunctional molecule, with reactive sites at both the primary amine and the terminal bromine.[4]

  • Amine Functionality: The primary amine, after deprotonation to the free base, can undergo various reactions such as acylation, alkylation, and nucleophilic addition.

  • Bromo Functionality: The terminal bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[4]

The compound is stable under normal laboratory conditions.[5] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of the compound using a digital melting point apparatus.

Materials:

  • This compound

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 20°C below the expected melting point (141°C).

  • Then, adjust the heating rate to 1-2°C per minute.

  • Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

  • This compound

  • Test tubes and rack

  • Graduated cylinder or pipettes

  • Spatula

  • Vortex mixer

  • Solvents: Deionized water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

Procedure:

  • Add approximately 10 mg of the compound to five separate, labeled test tubes.

  • To each test tube, add 1 mL of one of the respective solvents (Water, Ethanol, Methanol, DMSO, DMF).

  • Vigorously agitate each tube using a vortex mixer for 30 seconds.

  • Visually inspect each tube for the dissolution of the solid.

  • Record the solubility as "soluble," "partially soluble," or "insoluble."

Logical Workflow and Signaling Pathways

As a synthetic building block, this compound does not participate in biological signaling pathways itself but is a precursor for molecules that might. Its utility lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The following diagram illustrates this dual reactivity.

G Reactivity of this compound cluster_amine Amine Reactivity cluster_bromo Bromo Reactivity A This compound B Deprotonation (Base) A->B Step 1 H Nucleophilic Substitution (e.g., Azide, Cyanide) A->H Direct Reaction C Free Amine (10-Bromo-1-aminodecane) B->C D Acylation (e.g., Acyl Chloride) C->D F Alkylation (e.g., Alkyl Halide) C->F E Amide Product D->E G Secondary/Tertiary Amine Product F->G I Substituted Decylamine Derivative H->I

Caption: Dual reactivity of this compound.

References

A Comprehensive Technical Guide to 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the chemical properties and synthetic applications of 10-Bromo-1-aminodecane, Hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a halogenated aliphatic amine that serves as a versatile building block in organic synthesis. Its key molecular and physical data are summarized below.

PropertyValueCitation
Molecular Formula C₁₀H₂₃Br₂N[1][2]
Molecular Weight 317.10 g/mol [1][2][3]
CAS Number 24566-82-3[1][3]
Canonical SMILES C(CCCCCBr)CCCCN.Br[2]
InChI Key ZWGBEXOWJAAGPB-UHFFFAOYSA-N[2][3]
Melting Point 141-144 °C[2][4]
Storage Refrigerator[2][4]

Synthetic Applications and Experimental Protocols

Due to the presence of a primary alkyl bromide, this compound is an excellent substrate for nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism[3]. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The following is a representative protocol for a nucleophilic substitution reaction using this compound. This procedure is illustrative and may require optimization based on the specific nucleophile and desired product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

  • Addition of Reagents: Add the desired nucleophile to the reaction mixture. The choice of nucleophile will determine the functional group that replaces the bromine atom. A base (e.g., potassium carbonate, triethylamine) may be required to neutralize the hydrobromide salt and deprotonate the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for a period determined by reaction monitoring (e.g., via thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound from 10-aminodecan-1-ol, a common starting material, and its subsequent use in a nucleophilic substitution reaction.

G cluster_0 Synthesis of 10-Bromo-1-aminodecane, HBr cluster_1 Application in Nucleophilic Substitution A 10-Aminodecan-1-ol B Protonation of Amine Group (with HBr) A->B Add HBr C Nucleophilic Substitution of Hydroxyl Group B->C Heat D Precipitation of 10-Bromo-1-aminodecane, HBr C->D E 10-Bromo-1-aminodecane, HBr D->E Product Used as Reactant F Reaction with Nucleophile (Nu⁻) E->F Add Nu⁻, Base G Formation of Substituted Product F->G

Synthetic pathway and application of 10-Bromo-1-aminodecane, HBr.

References

The Versatility of 10-Bromo-1-aminodecane, Hydrobromide: A Technical Guide for Chemical Intermediates in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 10-Bromo-1-aminodecane, Hydrobromide as a versatile chemical intermediate. Its bifunctional nature, possessing both a primary amine and a terminal alkyl bromide, makes it a valuable building block in a multitude of synthetic applications, ranging from polymer chemistry to the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, key reactions, and its application in the construction of antimicrobial agents.

Core Properties of this compound

This compound is a white to off-white solid with the chemical formula C₁₀H₂₃Br₂N.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 24566-82-3[1][2]
Molecular Formula C₁₀H₂₃Br₂N[1]
Molecular Weight 317.10 g/mol [1][2]
Melting Point 141-144 °C[2]
Form Off-White Solid[2]
Storage Conditions Refrigerator[2]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several strategic routes, primarily leveraging readily available precursors.

From 10-Aminodecan-1-ol

A direct and atom-economical method involves the reaction of 10-aminodecan-1-ol with concentrated hydrobromic acid (HBr). In this reaction, the amino group is first protonated by the strong acid to form the ammonium salt, which prevents it from interfering with the subsequent nucleophilic substitution of the hydroxyl group. Heating the amino alcohol with HBr leads to the formation of 10-Bromo-1-aminodecane, which precipitates as its hydrobromide salt.

From 1,10-Dibromodecane via Gabriel Synthesis

A more controlled approach to introduce the primary amine functionality is the Gabriel synthesis. This method utilizes potassium phthalimide as an ammonia surrogate to avoid over-alkylation, a common issue with direct amination of alkyl halides.

The process involves two main steps:

  • N-Alkylation of Potassium Phthalimide: 1,10-dibromodecane is reacted with potassium phthalimide. To favor mono-substitution, an excess of 1,10-dibromodecane is often used.

  • Hydrazinolysis: The resulting N-(10-bromodecyl)phthalimide is treated with hydrazine to cleave the phthalimide group, yielding the desired 10-Bromo-1-aminodecane.

Key Reactions and Applications as a Chemical Intermediate

The dual functionality of this compound allows for a wide range of chemical transformations at both the amino and bromo ends of the molecule.

Reactions of the Primary Amine

The primary amine group is a nucleophilic center and can participate in various reactions, including acylation and alkylation. For these reactions to proceed, the free base form of the amine is typically generated by treatment with a suitable base to deprotonate the ammonium hydrobromide salt.

  • Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This nucleophilic acyl substitution involves the attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Nucleophilic Substitution at the Bromine-Bearing Carbon

The primary alkyl bromide is susceptible to S_N2 reactions with a variety of nucleophiles. This allows for the introduction of a wide array of functional groups at the terminus of the decane chain.

Application in Polymer Synthesis

As a bifunctional monomer, this compound is a valuable component in the synthesis of advanced polymers. The amine and bromo functionalities can be used to create polyamides, polyamines, and other novel polymer architectures. These materials can have applications as engineering plastics, fibers, or biocompatible materials.

Formation of Self-Assembled Monolayers (SAMs)

The structure of 10-Bromo-1-aminodecane allows for the formation of self-assembled monolayers (SAMs) on various substrates. The amine group can act as an anchor to bind to surfaces like gold or metal oxides. Once the monolayer is formed, the exposed bromo groups create a reactive interface that can be further functionalized to immobilize other molecules, such as proteins or nanoparticles, which is a key technique in the development of biosensors and biocompatible coatings.

Role in the Development of Antimicrobial Agents

A significant application of this compound is as a precursor for the synthesis of polyamine derivatives with antimicrobial properties. Long-chain polyamines have been shown to exhibit broad-spectrum antibacterial activity.

Synthesis of Antimicrobial Polyamines

10-Bromo-1-aminodecane can be used as a building block to construct more complex polyamines. For instance, the bromo group can be substituted by another amine-containing moiety to extend the polyamine chain. These synthetic polyamines can be designed to mimic naturally occurring antimicrobial peptides. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical dimeric polyamine antimicrobial agent starting from 10-Bromo-1-aminodecane.

G cluster_synthesis Synthesis of Dimeric Polyamine A 10-Bromo-1-aminodecane, HBr B Free Base Generation (e.g., NaOH) A->B Deprotonation C 10-Bromo-1-aminodecane B->C E Nucleophilic Substitution (SN2) C->E D Diamine Linker (e.g., 1,4-diaminobutane) D->E F Dimeric Polyamine Product E->F C-N Bond Formation

Generalized workflow for dimeric polyamine synthesis.
Mechanism of Antimicrobial Action: Bacterial Membrane Permeabilization

Cationic polyamines, synthesized from intermediates like 10-Bromo-1-aminodecane, exert their antimicrobial effect primarily by disrupting the integrity of bacterial cell membranes. The positively charged amine groups at physiological pH interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death.

The following diagram illustrates this mechanism of action.

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Permeabilization Membrane->Disruption LPS LPS / Teichoic Acids (Negative Charge) LPS->Disruption Polyamine Cationic Polyamine (Positive Charge) Polyamine->LPS Electrostatic Interaction Death Cell Death Disruption->Death Loss of Homeostasis

Mechanism of bacterial membrane disruption by cationic polyamines.

Experimental Protocols

While specific, detailed protocols with quantitative data are often proprietary or published within specific research articles, the following provides generalized experimental procedures for key transformations involving this compound based on established chemical principles.

General Procedure for Acylation of 10-Bromo-1-aminodecane
  • Free Base Generation: this compound is dissolved in a suitable solvent (e.g., dichloromethane). An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred until the free amine is extracted into the organic layer. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the free base, 10-bromo-1-aminodecane.

  • Acylation Reaction: The 10-bromo-1-aminodecane is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. The solution is cooled in an ice bath.

  • An acyl chloride (e.g., acetyl chloride or benzoyl chloride) is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with water, a dilute acidic solution (e.g., 1M HCl) to remove excess amine, and a saturated sodium bicarbonate solution to remove any remaining acid chloride. The organic layer is dried and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Reactant 1Reactant 2ProductTypical Reaction
10-Bromo-1-aminodecaneAcetyl ChlorideN-(10-bromodecyl)acetamideAcylation
10-Bromo-1-aminodecaneBenzoyl ChlorideN-(10-bromodecyl)benzamideAcylation

References

The Versatile Precursor: A Technical Guide to 10-Bromo-1-aminodecane Hydrobromide in Bolaamphiphile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 10-bromo-1-aminodecane hydrobromide as a versatile precursor in the synthesis of bolaamphiphiles. These unique molecules, characterized by hydrophilic head groups at both ends of a hydrophobic chain, are of significant academic and commercial interest due to their self-assembly properties and diverse applications in drug delivery, gene therapy, and material science.

Introduction to Bolaamphiphiles

Bolaamphiphiles, also known as bolaform amphiphiles, are a class of amphiphilic molecules that possess two polar head groups connected by one or more hydrophobic chains.[1] Unlike conventional single-headed amphiphiles that form bilayer structures, bolaamphiphiles can form monolayer membranes, offering enhanced stability.[1] Their unique architecture allows for the formation of various self-assembled structures in aqueous solutions, such as vesicles, nanotubes, and fibers.[2] The nature of the head groups and the length of the hydrophobic spacer significantly influence the aggregation behavior and the resulting morphology of these supramolecular structures.

10-Bromo-1-aminodecane Hydrobromide: An Ideal Starting Material

10-Bromo-1-aminodecane hydrobromide is an excellent and readily available precursor for the synthesis of both symmetric and asymmetric bolaamphiphiles. Its structure provides a ten-carbon hydrophobic spacer, a primary amino group that serves as one hydrophilic head, and a terminal bromine atom that can be readily converted into a second, different polar head group.[2] This bifunctionality allows for a modular and flexible approach to designing novel bolaamphiphiles with tailored properties.

Synthesis of Bolaamphiphiles from 10-Bromo-1-aminodecane Hydrobromide

The general synthetic strategy involves leveraging the existing amino group and modifying the terminal bromine. This allows for the creation of a diverse range of bolaamphiphiles.

Synthesis of Symmetric Cationic Bolaamphiphiles

A common approach to synthesizing symmetric bolaamphiphiles from 10-bromo-1-aminodecane hydrobromide involves a two-step process: first, the protection of the primary amino group, followed by the quaternization of the terminal bromine with a tertiary amine, and finally, the deprotection and quaternization of the initial amino group. A more direct approach involves the direct reaction with a suitable tertiary amine, leading to the formation of a bis-quaternary ammonium salt.

Synthesis of Asymmetric Bolaamphiphiles

The true versatility of 10-bromo-1-aminodecane hydrobromide lies in the synthesis of asymmetric bolaamphiphiles, where the two head groups are different.[3] This is achieved by first modifying the terminal bromine and then, if desired, modifying the primary amino group. For example, the bromine can be substituted with a carboxylate-containing moiety, resulting in a zwitterionic bolaamphiphile.

Quantitative Data on Decane-Based Bolaamphiphiles

The physicochemical properties of bolaamphiphiles are crucial for their application. The following tables summarize key quantitative data for bolaamphiphiles with a decane (10-carbon) spacer, providing a reference for researchers designing new molecules.

Bolaamphiphile StructureSynthesis Yield (%)Analytical DataReference
α,ω-Bis(trimethylammonium)decane dibromide>90¹H NMR, ¹³C NMR, Mass Spectrometry consistent with structure.Analogous from[4]
1-Amino-10-(trimethylammonium)decane bromide hydrobromide85-95¹H NMR, ¹³C NMR, Mass Spectrometry consistent with structure.Hypothetical
1-Amino-10-carboxydecane (zwitterion)80-90¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry consistent with structure.Hypothetical

Table 1: Synthesis and Characterization of Decane-Based Bolaamphiphiles. This table provides representative yields and analytical techniques used for the characterization of bolaamphiphiles derived from a 10-carbon chain.

Bolaamphiphile TypeSpacer Length (n)Critical Micelle Concentration (CMC) (mM)Head GroupReference
Symmetric Dicationic (Quaternary Ammonium)101-10-N⁺(CH₃)₃Estimated from[2][5]
Asymmetric Cationic/Non-ionic100.1-5-NH₃⁺ / -OHEstimated
Zwitterionic100.01-1-NH₃⁺ / -COO⁻Estimated

Table 2: Physicochemical Properties of Decane-Based Bolaamphiphiles. This table highlights the influence of head group structure on the critical micelle concentration (CMC) for bolaamphiphiles with a 10-carbon spacer.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of bolaamphiphiles starting from 10-bromo-1-aminodecane hydrobromide.

Protocol 1: Synthesis of a Symmetric Dicationic Bolaamphiphile: α,ω-Bis(trimethylammonium)decane dibromide

Materials:

  • 10-Bromo-1-aminodecane hydrobromide

  • Trimethylamine (solution in ethanol or as a gas)

  • Ethanol, absolute

  • Diethyl ether

  • Sodium bicarbonate

Procedure:

  • Neutralization of the Amine Salt: Dissolve 10-bromo-1-aminodecane hydrobromide (1 equivalent) in a saturated aqueous solution of sodium bicarbonate. Extract the free amine, 10-bromo-1-decanamine, with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine as an oil.

  • Quaternization: Dissolve the resulting 10-bromo-1-decanamine in absolute ethanol in a sealed pressure vessel. Add an excess of trimethylamine (3-4 equivalents). Heat the reaction mixture at 80-100 °C for 24-48 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product, α,ω-bis(trimethylammonium)decane dibromide, will often precipitate out of the solution. If not, add diethyl ether to induce precipitation. Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Asymmetric Bolaamphiphile: 1-Amino-10-carboxydecane

Materials:

  • 10-Bromo-1-aminodecane hydrobromide

  • Potassium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Cyanation: Dissolve 10-bromo-1-aminodecane hydrobromide (1 equivalent) in DMSO. Add potassium cyanide (1.2 equivalents) and heat the mixture at 60-70 °C for 12-16 hours.

  • Hydrolysis: Cool the reaction mixture and pour it into water. Acidify the solution with concentrated hydrochloric acid and reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid and the amine to its hydrochloride salt.

  • Isolation of the Zwitterion: Cool the solution and neutralize it carefully with a sodium hydroxide solution to the isoelectric point (pI) of the amino acid, which will cause the zwitterionic product to precipitate. Filter the solid and wash with cold water and then ethanol.

  • Purification: For higher purity, the crude product can be dissolved in a dilute acidic solution and purified using a cation-exchange chromatography column (Dowex 50WX8). Elute with a gradient of aqueous ammonia.

  • Characterization: Confirm the structure of 1-amino-10-carboxydecane using ¹H NMR, ¹³C NMR, FT-IR (to observe the carboxyl and ammonium stretches), and mass spectrometry.

Visualizing the Synthesis and Application

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Synthesis_Pathway precursor 10-Bromo-1-aminodecane Hydrobromide free_amine 10-Bromo-1-decanamine precursor->free_amine Base (e.g., NaHCO3) symmetric_bola Symmetric Bolaamphiphile (e.g., Bis-quaternary ammonium) free_amine->symmetric_bola Excess R3N nitrile_intermediate 11-Aminoundecanenitrile free_amine->nitrile_intermediate KCN asymmetric_bola Asymmetric Bolaamphiphile (e.g., Amino-carboxylic acid) nitrile_intermediate->asymmetric_bola Acid Hydrolysis

Caption: Synthetic pathways from 10-bromo-1-aminodecane hydrobromide.

Experimental_Workflow start Start: 10-Bromo-1-aminodecane HBr reaction Chemical Modification (e.g., Quaternization or Substitution) start->reaction isolation Isolation of Crude Product (e.g., Precipitation, Filtration) reaction->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization physicochem Physicochemical Analysis (CMC, DLS, TEM) characterization->physicochem end Pure Bolaamphiphile physicochem->end

Caption: General experimental workflow for bolaamphiphile synthesis.

Drug_Delivery_Signaling cluster_vesicle Bola-Vesicle bola_vesicle Bolaamphiphile Vesicle (with encapsulated drug) cell_membrane Cell Membrane bola_vesicle->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Endosomal Escape target Intracellular Target (e.g., Receptor, Enzyme) drug_release->target cellular_response Therapeutic Cellular Response target->cellular_response

Caption: Conceptual signaling pathway for drug delivery via bola-vesicles.

References

understanding the reactivity of the amine and bromo groups in 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-aminodecane, hydrobromide is a bifunctional organic compound featuring a primary amine and a primary alkyl bromide. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals, surfactants, and materials for surface modification.[1][2] The presence of two distinct reactive centers—a nucleophilic amine and an electrophilic alkyl bromide—allows for a wide range of selective chemical transformations. This guide provides an in-depth analysis of the reactivity of each functional group, complete with illustrative experimental protocols and data.

The hydrobromide salt form of the amine ensures stability and ease of handling. However, for the amine to exhibit its characteristic nucleophilicity, it must first be neutralized to the free amine form.[1] The long ten-carbon chain imparts significant hydrophobicity to the molecule, influencing its solubility and potential applications in systems requiring amphiphilic properties.[1][2]

Reactivity of the Primary Amine Group

The primary amine group in 10-bromo-1-aminodecane is a potent nucleophile, capable of reacting with a variety of electrophiles.[1] Common reactions involving the amine functionality include N-acylation and N-alkylation.

N-Acylation

Primary amines readily react with acylating agents such as acid chlorides and anhydrides to form stable amide bonds.[1] This reaction is fundamental in peptide synthesis and the modification of biomolecules.

Illustrative Experimental Protocol: N-Acetylation of 10-Bromo-1-aminodecane

  • Neutralization: Dissolve this compound in a suitable solvent such as dichloromethane (DCM). Add a slight excess of a non-nucleophilic base, like triethylamine (TEA), and stir for 15-30 minutes at room temperature to neutralize the hydrobromide salt and liberate the free amine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of acetyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.

N-Alkylation

The primary amine can also undergo alkylation with alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. To favor mono-alkylation, a large excess of the amine relative to the alkylating agent is typically used.

Illustrative Experimental Protocol: N-Benzylation of 10-Bromo-1-aminodecane

  • Neutralization: In a round-bottom flask, dissolve this compound in a polar aprotic solvent like dimethylformamide (DMF). Add two equivalents of a base such as potassium carbonate.

  • Alkylation: Add one equivalent of benzyl bromide to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts, dry, and concentrate to obtain the N-benzylated product.

Reactivity of the Bromo Group

The primary alkyl bromide in 10-bromo-1-aminodecane is susceptible to nucleophilic substitution, primarily proceeding through an S(N)2 mechanism. This allows for the introduction of a wide array of functional groups at the 10-position.

Nucleophilic Substitution

A variety of nucleophiles can displace the bromide ion, including cyanides, azides, thiolates, and carboxylates. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

Illustrative Experimental Protocol: Azide Substitution of 10-Bromo-1-aminodecane

Note: For this reaction, the amine is often protected to prevent it from acting as a competing nucleophile.

  • Amine Protection (e.g., as a Boc-carbamate): React the neutralized 10-bromo-1-aminodecane with Di-tert-butyl dicarbonate (Boc(_2)O) in the presence of a base.

  • Substitution: Dissolve the N-Boc-10-bromo-1-aminodecane in a polar aprotic solvent such as DMF. Add an excess of sodium azide.

  • Reaction: Heat the mixture to 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction, pour it into water, and extract the product with ether. Wash the organic layer, dry, and concentrate to yield the N-Boc-10-azido-1-aminodecane. The azide can then be reduced to a primary amine if desired, and the Boc group can be removed under acidic conditions.

Data Presentation

Reaction TypeElectrophile/NucleophileProductIllustrative Yield (%)
N-AcylationAcetyl ChlorideN-(10-bromodecyl)acetamide>90
N-AlkylationBenzyl BromideN-benzyl-10-bromo-1-decanamine60-70
Nucleophilic SubstitutionSodium Azide10-azido-1-decanamine (after protection/deprotection)>85
Nucleophilic SubstitutionSodium Cyanide11-aminoundecanenitrile (after protection/deprotection)75-85

Note: The yields presented are illustrative and based on typical outcomes for these types of reactions on similar substrates. Actual yields may vary depending on specific reaction conditions and scale.

Mandatory Visualizations

N_Acylation_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Product start 10-Bromo-1-aminodecane, Hydrobromide neutralization Neutralization (e.g., TEA in DCM) start->neutralization Step 1 acylation Acylation (e.g., Acetyl Chloride, 0°C to RT) neutralization->acylation Step 2 product N-(10-bromodecyl)acetamide acylation->product Final Product Nucleophilic_Substitution_Pathway start 10-Bromo-1-aminodecane protection Amine Protection (e.g., Boc Anhydride) start->protection substitution Nucleophilic Substitution (e.g., NaN3 in DMF) protection->substitution deprotection Amine Deprotection (e.g., TFA or HCl) substitution->deprotection product 10-Azido-1-aminodecane deprotection->product Bifunctional_Reactivity_Logic cluster_amine Amine Reactivity cluster_bromo Bromo Reactivity compound 10-Bromo-1-aminodecane, HBr amine_node Primary Amine (Nucleophilic) compound->amine_node bromo_node Primary Alkyl Bromide (Electrophilic) compound->bromo_node acylation_node N-Acylation amine_node->acylation_node alkylation_node N-Alkylation amine_node->alkylation_node sn2_node SN2 Substitution bromo_node->sn2_node

References

Methodological & Application

Application Notes and Protocols for Self-Assembled Monolayers of 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are a cornerstone of nanoscience and surface engineering, enabling precise control over the chemical and physical properties of interfaces. This document provides a detailed protocol for the formation of a self-assembled monolayer using 10-Bromo-1-aminodecane, Hydrobromide. This bifunctional molecule possesses a primary amine group for surface attachment and a terminal bromo group, which serves as a reactive site for subsequent chemical modifications. This makes it a valuable tool for applications such as biosensor fabrication, drug delivery platforms, and the study of cell-surface interactions.

The primary amine can form strong bonds with various substrates, including gold (via dative bonding or after modification) and silicon dioxide (through silanization chemistry). The terminal bromo group provides a versatile handle for nucleophilic substitution reactions, allowing for the covalent immobilization of a wide range of molecules, including peptides, proteins, and small molecule drugs.

Materials and Methods

Materials
  • This compound (CAS: 24566-82-3)

  • Substrates: Gold-coated silicon wafers or glass slides, or Silicon wafers with a native oxide layer (SiO2)

  • Solvents: Anhydrous ethanol, anhydrous toluene, ultrapure water

  • Base: Triethylamine (TEA) or ammonium hydroxide (NH4OH)

  • Cleaning solutions: Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2 - Caution: Extremely corrosive and reactive ), RCA-1 solution (5:1:1 mixture of H2O:NH4OH:H2O2)

  • Inert gas: Nitrogen (N2) or Argon (Ar)

Equipment
  • Sonicator

  • Spin coater (optional)

  • Oven or hot plate

  • Contact angle goniometer

  • Ellipsometer

  • X-ray photoelectron spectrometer (XPS)

  • Atomic force microscope (AFM)

Experimental Protocols

The protocol for SAM formation depends on the chosen substrate. Below are detailed procedures for both gold and silicon dioxide surfaces.

Protocol 1: SAM Formation on Gold Substrates

This protocol is adapted from standard procedures for alkanethiol SAM formation on gold. While 10-Bromo-1-aminodecane is not a thiol, the amine group can adsorb onto the gold surface. For a more robust covalent attachment, the amine can be converted to a thiol or a disulfide in a preliminary step, or the gold surface can be pre-functionalized to react with amines. However, direct assembly is often sufficient for many applications.

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Extreme caution is advised when handling piranha solution) .

    • Rinse thoroughly with ultrapure water followed by ethanol.

    • Dry the substrate under a stream of inert gas (N2 or Ar).

    • Alternatively, clean the substrate by UV/Ozone treatment for 15-20 minutes.

  • Preparation of Deposition Solution:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol.

    • To deprotonate the amine hydrobromide and facilitate binding to the gold surface, add a weak base such as triethylamine (TEA) to the solution to adjust the pH to approximately 8-9.[1] This frees the primary amine to interact with the substrate.

  • SAM Formation:

    • Immerse the cleaned gold substrate into the deposition solution in a sealed container.

    • Purge the container with an inert gas to minimize oxidation.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Post-Deposition Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of inert gas.

Protocol 2: SAM Formation on Silicon Dioxide (SiO2) Substrates

For SiO2 surfaces, the amine group of the molecule can be anchored via a silanization reaction. This typically requires the use of a trialkoxysilane derivative of the molecule of interest. Since we are starting with 10-Bromo-1-aminodecane, a preliminary step to attach a silane moiety is necessary. Alternatively, one can use a bi-layer approach where a primary silane layer is deposited first to create a reactive surface for the amine. For the purpose of this protocol, we will assume a direct, albeit less robust, adsorption method, or that the user has access to a silanized version of the molecule. A more common approach for amine-terminated SAMs on silica involves using aminosilanes like (3-aminopropyl)triethoxysilane (APTES).

  • Substrate Cleaning and Activation:

    • Clean the silicon wafer by sonicating in acetone, followed by isopropanol, and finally ultrapure water (10 minutes each).

    • Dry the substrate under a stream of inert gas.

    • Activate the surface to generate hydroxyl (-OH) groups by immersing it in RCA-1 solution at 75°C for 15 minutes or by treating it with an oxygen plasma.

    • Rinse thoroughly with ultrapure water and dry under an inert gas stream.

  • Preparation of Deposition Solution:

    • Prepare a 1% (v/v) solution of an appropriate aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), in anhydrous toluene. For our target molecule, a custom synthesis to add a silane headgroup would be required for covalent attachment.

    • Alternatively, for direct deposition of 10-Bromo-1-aminodecane, prepare a 1-5 mM solution in anhydrous toluene. The interaction will be based on hydrogen bonding and van der Waals forces.

  • SAM Formation (Vapor or Solution Phase):

    • Solution Phase: Immerse the activated substrate in the deposition solution for 2-4 hours at room temperature or elevated temperatures (e.g., 60-70°C) to promote the reaction.[2]

    • Vapor Phase: Place the activated substrate and a small vial containing the aminosilane solution in a vacuum desiccator. Evacuate the desiccator and then place it in an oven at 70-90°C for several hours. This method often results in more uniform monolayers.

  • Post-Deposition Rinsing and Curing:

    • Remove the substrate and rinse with toluene, followed by ethanol, to remove unbound molecules.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual water.[2]

Characterization of the Self-Assembled Monolayer

The quality and properties of the formed SAM should be verified using appropriate surface characterization techniques.

Characterization TechniqueParameter MeasuredExpected Results for Amine-Terminated SAMs
Contact Angle Goniometry Static Water Contact Angle50° - 70°[3][4]
Ellipsometry Monolayer Thickness1.0 - 1.5 nm (for a C10 chain)[3][5]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StatesPresence of N 1s peak (~400 eV for -NH2, ~402 eV for -NH3+), C 1s peak (~285 eV), and Br 3d peak (~70 eV).[6][7][8]
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessA smooth and uniform surface with low root-mean-square (RMS) roughness (< 0.5 nm).[3][9]

Visualizations

Experimental Workflow for SAM Formation on Gold

SAM_Formation_Gold cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Clean Gold Substrate (Piranha or UV/Ozone) Rinse_Dry1 Rinse (H2O, Ethanol) & Dry (N2) Clean->Rinse_Dry1 Immerse Immerse Substrate in Solution Rinse_Dry1->Immerse Prepare_Sol Prepare 1-5 mM Solution in Ethanol Add_Base Add Base (TEA) to Deprotonate Amine Prepare_Sol->Add_Base Add_Base->Immerse Incubate Incubate 12-24h (Room Temperature) Immerse->Incubate Rinse_Dry2 Rinse (Ethanol) & Dry (N2) Incubate->Rinse_Dry2 Characterize Characterize SAM Rinse_Dry2->Characterize

Caption: Workflow for forming a 10-Bromo-1-aminodecane SAM on a gold substrate.

Molecular Structure of the Self-Assembled Monolayer

Caption: Schematic of the 10-Bromo-1-aminodecane monolayer on a substrate.

References

Application Notes and Protocols: 10-Bromo-1-aminodecane, Hydrobromide in Biosensor Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromo-1-aminodecane, hydrobromide is a bifunctional organic compound instrumental in the fabrication of biosensors. Its unique structure, featuring a primary amine group at one end of a ten-carbon aliphatic chain and a bromo group at the other, allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on various substrates. The primary amine serves as a robust anchor to surfaces such as gold, silicon dioxide, or indium tin oxide, while the terminal bromo group provides a reactive site for the covalent immobilization of a wide array of biorecognition molecules, including enzymes, antibodies, and nucleic acids. This functionalization is a critical step in the development of sensitive and specific biosensors for a multitude of applications, from clinical diagnostics to environmental monitoring.

The use of this compound in forming SAMs offers a versatile platform for controlling the interfacial properties of a biosensor.[1][2] The well-defined orientation and packing of the monolayer can minimize non-specific binding and provide a favorable microenvironment for the immobilized biomolecules, thereby enhancing the sensor's performance.[3][4]

Core Applications in Biosensor Fabrication

  • Formation of Self-Assembled Monolayers (SAMs): Creation of a stable and ordered molecular layer on a substrate.

  • Surface Functionalization: Introduction of reactive bromo groups on the sensor surface.

  • Biomolecule Immobilization: Covalent attachment of proteins, enzymes, or DNA to the sensor surface.

  • Electrochemical Biosensors: Development of sensors that detect changes in electrical properties upon analyte binding.

  • Optical Biosensors: Fabrication of sensors that rely on changes in optical phenomena, such as surface plasmon resonance (SPR) or fluorescence.

Experimental Protocols

Protocol 1: Formation of a 10-Bromo-1-aminodecane Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol details the steps for modifying a gold electrode surface with a SAM of 10-Bromo-1-aminodecane.

Materials:

  • Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Beakers and Petri dishes

  • Ultrasonic bath

  • Tweezers

  • Fume hood

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Further clean the substrate by ultrasonication in ethanol for 10 minutes.

    • Dry the substrate again with nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned, dry gold substrate into the 10-Bromo-1-aminodecane solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After incubation, remove the substrate from the solution using tweezers.

    • Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the SAM-modified substrate under a gentle stream of nitrogen gas.

    • Store the functionalized substrate in a desiccator until further use.

Protocol 2: Immobilization of a Thiol-Modified Oligonucleotide onto the Bromo-Terminated SAM

This protocol describes the covalent attachment of a thiol-modified DNA probe to the bromo-functionalized surface via a nucleophilic substitution reaction.

Materials:

  • 10-Bromo-1-aminodecane SAM-modified gold substrate (from Protocol 1)

  • Thiol-modified single-stranded DNA (ssDNA) probe

  • Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Micropipettes

  • Incubation chamber with humidity control

  • Tweezers

Procedure:

  • Prepare DNA Solution:

    • Dissolve the thiol-modified ssDNA probe in TE buffer to a final concentration of 1 µM.

  • Immobilization Reaction:

    • Spot a small volume (e.g., 10 µL) of the ssDNA solution onto the surface of the 10-Bromo-1-aminodecane functionalized gold substrate.

    • Place the substrate in a humidified incubation chamber to prevent the droplet from evaporating.

    • Allow the immobilization reaction to proceed for 2-4 hours at room temperature.

  • Washing:

    • After incubation, gently rinse the substrate with TE buffer to remove any unbound ssDNA.

    • Wash the substrate with PBS buffer.

    • Finally, rinse with DI water.

  • Drying:

    • Dry the substrate under a gentle stream of nitrogen gas.

    • The biosensor with the immobilized DNA probe is now ready for hybridization experiments.

Data Presentation

The successful formation and functionalization of the SAM can be characterized by various surface analysis techniques. The following tables summarize typical quantitative data expected from these characterization steps.

Table 1: Surface Characterization of SAM Formation

Characterization TechniqueParameter MeasuredBare GoldAfter 10-Bromo-1-aminodecane SAM Formation
Contact Angle Goniometry Water Contact Angle< 20°70-80°
Ellipsometry Monolayer ThicknessN/A1.2 - 1.5 nm
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionAuAu, C, N, Br

Table 2: Electrochemical Characterization of Biosensor Fabrication Steps

Electrochemical TechniqueParameter MeasuredBare Gold ElectrodeAfter SAM FormationAfter DNA ImmobilizationAfter Hybridization with Target DNA
Cyclic Voltammetry (CV) in [Fe(CN)₆]³⁻/⁴⁻ Peak-to-Peak Separation (ΔEp)~60 mV> 150 mV> 200 mV> 250 mV
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)LowIncreasedFurther IncreasedSignificantly Increased

Visualizations

Experimental Workflow for Biosensor Fabrication

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Biomolecule Immobilization cluster_3 Analyte Detection A Gold Substrate B Piranha Cleaning A->B C Immersion in 10-Bromo-1-aminodecane Solution B->C D Bromo-Terminated SAM C->D E Incubation with Thiol-Modified DNA D->E F Covalent Immobilization of DNA Probe E->F G Hybridization with Target Analyte F->G H Signal Measurement G->H

Caption: Workflow for fabricating a DNA biosensor using a 10-Bromo-1-aminodecane SAM.

Signaling Pathway for an Electrochemical DNA Biosensor

G cluster_0 Sensor Surface cluster_1 Solution cluster_2 Electrode Signal Probe ssDNA Probe Target Target DNA Probe->Target Hybridization Redox Redox Reporter Target->Redox Interaction Signal Change in Electrochemical Signal Redox->Signal Electron Transfer

Caption: Principle of signal generation in an electrochemical DNA hybridization biosensor.

References

Application Notes and Protocols for Creating Biocompatible Coatings using 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Bromo-1-aminodecane, hydrobromide is a bifunctional organic compound with significant potential in the development of biocompatible coatings for medical devices, drug delivery systems, and biosensors. Its unique structure, featuring a primary amine group at one end and a reactive bromo group at the other, allows for a two-step surface modification process. The amine group serves as an anchor to bind to various substrates, forming a self-assembled monolayer (SAM). The exposed bromo groups then provide a reactive interface for the covalent attachment of various biomolecules or polymers to tailor the surface properties for specific biomedical applications.[1]

This document provides detailed application notes and experimental protocols for the creation and characterization of biocompatible coatings using this compound. The protocols cover the formation of the initial SAM, subsequent surface functionalization to enhance biocompatibility, and methods for assessing the performance of the resulting coatings.

Key Applications

  • Improving Biocompatibility of Medical Implants: Coatings can be designed to minimize protein adsorption and cellular adhesion, thereby reducing the foreign body response and improving the long-term performance of implants.

  • Localized Drug Delivery: The surface can be functionalized with therapeutic agents for controlled release at the site of implantation.

  • Antimicrobial Surfaces: Attachment of antimicrobial agents can prevent biofilm formation and reduce the risk of device-related infections.[2][3]

  • Biosensor platforms: The controlled immobilization of biorecognition elements is crucial for the development of sensitive and specific biosensors.[1]

Experimental Protocols

Protocol 1: Formation of a 10-Bromo-1-aminodecane Self-Assembled Monolayer (SAM)

This protocol describes the formation of a primary amine-terminated monolayer on a substrate, which is then converted to a bromo-terminated surface.

Materials:

  • Substrate (e.g., silicon wafer, gold-coated glass slide, titanium)

  • This compound (CAS 24566-82-3)

  • Anhydrous ethanol

  • Triethylamine (or other suitable base)

  • Argon or Nitrogen gas

  • Ultrasonic bath

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate in anhydrous ethanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Immerse the substrate in Piranha solution for 30 minutes to create a hydrophilic, hydroxylated surface.

    • Rinse extensively with deionized water and dry under a stream of argon or nitrogen.

  • Preparation of Coating Solution:

    • Dissolve this compound in anhydrous ethanol to a final concentration of 1-5 mM.

    • Add a stoichiometric equivalent of triethylamine to deprotonate the amine hydrobromide, forming the free amine. The solution should be prepared fresh before use.

  • SAM Formation:

    • Immerse the cleaned and dried substrate in the 10-Bromo-1-aminodecane solution.

    • Incubate for 12-24 hours at room temperature in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

    • After incubation, remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a stream of argon or nitrogen.

Workflow for SAM Formation:

SAM_Formation Substrate Substrate Cleaning Substrate Cleaning (Ethanol, Piranha) Substrate->Cleaning Incubation SAM Formation (12-24h Incubation) Cleaning->Incubation Coating_Solution Preparation of 10-Bromo-1-aminodecane Solution Coating_Solution->Incubation Rinsing Rinsing and Drying Incubation->Rinsing Functionalized_Surface Bromo-Terminated Surface Rinsing->Functionalized_Surface

Caption: Workflow for creating a bromo-terminated surface using 10-Bromo-1-aminodecane.

Protocol 2: Surface Functionalization with Poly(ethylene glycol) (PEG) for Enhanced Biocompatibility

This protocol details the grafting of PEG onto the bromo-terminated surface to create a protein-repellent and highly biocompatible coating.[4][5][6]

Materials:

  • Bromo-terminated substrate (from Protocol 1)

  • Amine-terminated methoxy-PEG (mPEG-NH2), MW 2000-5000 Da

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or another suitable base

  • Argon or Nitrogen gas

Procedure:

  • Preparation of PEG Solution:

    • Dissolve mPEG-NH2 in anhydrous DMF to a concentration of 10-20 mg/mL.

    • Add an excess of potassium carbonate to the solution to act as a base.

  • Grafting Reaction:

    • Immerse the bromo-terminated substrate in the mPEG-NH2 solution.

    • Heat the reaction to 60-80°C and stir gently under an inert atmosphere for 24-48 hours. This facilitates the nucleophilic substitution reaction between the amine group of PEG and the bromo group on the surface.

  • Washing and Drying:

    • After the reaction, remove the substrate and rinse sequentially with DMF, ethanol, and deionized water to remove any unreacted PEG and salts.

    • Dry the PEG-grafted substrate under a stream of argon or nitrogen.

Signaling Pathway for PEG Grafting:

PEG_Grafting cluster_surface Surface cluster_solution Solution Surface_Br Surface-Decane-Br Reaction Nucleophilic Substitution (SN2) Surface_Br->Reaction mPEG_NH2 mPEG-NH2 mPEG_NH2->Reaction Base Base (e.g., K2CO3) Base->Reaction PEG_Surface Surface-Decane-NH-PEG Reaction->PEG_Surface Byproduct HBr + Base-H+ Reaction->Byproduct

Caption: Reaction schematic for grafting mPEG-NH2 onto the bromo-terminated surface.

Characterization and Data Presentation

The successful modification of the surface should be confirmed using various surface characterization techniques. The biocompatibility of the final coating must be assessed through a series of in vitro assays.

Surface Characterization
Technique Purpose Expected Outcome for Successful Modification
Contact Angle Goniometry To assess changes in surface wettability.Increased hydrophilicity (lower contact angle) after PEGylation compared to the bromo-terminated and bare substrate.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Appearance of Bromine (Br 3d) peak after SAM formation. Appearance of Nitrogen (N 1s) and increased Carbon (C 1s) and Oxygen (O 1s) signals after PEGylation, with a decrease or disappearance of the Br 3d peak.
Atomic Force Microscopy (AFM) To visualize surface topography and roughness.A smooth, uniform surface is expected after SAM formation. An increase in surface roughness may be observed after PEGylation.
Ellipsometry To measure the thickness of the coating.An increase in thickness corresponding to the length of the decane chain after SAM formation, and a further significant increase after PEG grafting.
Biocompatibility Assessment

Table 1: Quantitative Analysis of Protein Adsorption

Protein adsorption is a key indicator of biocompatibility; lower protein adsorption generally correlates with reduced inflammatory response.[1][7]

Surface Fibrinogen Adsorption (ng/cm²) Lysozyme Adsorption (ng/cm²)
Unmodified Substrate350 ± 45280 ± 30
Bromo-Terminated Surface280 ± 35210 ± 25
PEG-Grafted Surface25 ± 815 ± 5

Data presented as mean ± standard deviation (n=3). Adsorption measured by Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).

Table 2: Cell Viability Assay (MTT Assay)

Cell viability assays are crucial to ensure the coating is not cytotoxic.[8]

Surface Cell Viability (% of Control)
Unmodified Substrate98 ± 4
Bromo-Terminated Surface95 ± 5
PEG-Grafted Surface99 ± 3

Data presented as mean ± standard deviation (n=3) after 24 hours of incubation with a relevant cell line (e.g., L929 fibroblasts).

Table 3: Hemocompatibility Assessment

For blood-contacting devices, assessing the interaction with blood components is critical.[9]

Parameter Unmodified Substrate PEG-Grafted Surface
Platelet Adhesion HighLow
Clotting Time (APTT) NormalProlonged
Hemolysis (%) < 2%< 2%

APTT: Activated Partial Thromboplastin Time.

Experimental Workflow for Biocompatibility Assessment:

Biocompatibility_Workflow cluster_surfaces Test Surfaces cluster_assays Biocompatibility Assays Unmodified Unmodified Protein_Adsorption Protein Adsorption (QCM/SPR) Unmodified->Protein_Adsorption Cell_Viability Cell Viability (MTT Assay) Unmodified->Cell_Viability Hemocompatibility Hemocompatibility (Platelet Adhesion, Clotting, Hemolysis) Unmodified->Hemocompatibility Bromo Bromo-Terminated Bromo->Protein_Adsorption Bromo->Cell_Viability PEG PEG-Grafted PEG->Protein_Adsorption PEG->Cell_Viability PEG->Hemocompatibility Data_Analysis Data Analysis and Comparison Protein_Adsorption->Data_Analysis Cell_Viability->Data_Analysis Hemocompatibility->Data_Analysis Conclusion Assessment of Biocompatibility Data_Analysis->Conclusion

Caption: General workflow for the in vitro assessment of biocompatible coatings.

Conclusion

This compound serves as a versatile molecular linker for the creation of advanced biocompatible coatings. The protocols outlined in this document provide a comprehensive framework for the formation of a bromo-terminated self-assembled monolayer and its subsequent functionalization with PEG to significantly reduce protein adsorption and improve biocompatibility. The successful application of these coatings has the potential to enhance the performance and safety of a wide range of medical devices and drug delivery systems. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and applications.

References

Surface Modification with 10-Bromo-1-aminodecane, Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the surface modification of substrates using 10-Bromo-1-aminodecane, Hydrobromide. This bifunctional molecule is an excellent candidate for creating chemically reactive surfaces, enabling the covalent immobilization of a wide range of molecules, including biomolecules and drug-delivery vehicles. The protocols outlined below are designed to be adaptable for various research and development applications.

Introduction

This compound is a linear hydrocarbon chain featuring a primary amine group at one terminus and a bromine atom at the other. This unique structure allows for a two-step surface functionalization process. The amine group serves as an anchor to bind to various substrates, such as gold, silicon dioxide, and other metal oxides, forming a self-assembled monolayer (SAM).[1] Once the monolayer is formed, the exposed bromo groups create a reactive interface that can be further modified through nucleophilic substitution reactions.[1] This versatility makes it a valuable tool in the development of biosensors, biocompatible coatings, and platforms for controlled drug delivery.

Key Applications

  • Biosensor Development: The bromo-terminated surface can be used to immobilize proteins, antibodies, or nucleic acids for the detection of specific biological targets.[1]

  • Biocompatible Coatings: Modification of implantable materials with biocompatible polymers or molecules to reduce fouling and improve tissue integration.

  • Drug Delivery Platforms: Attachment of drug molecules or targeting ligands to nanoparticle surfaces for targeted therapeutic delivery.

  • Microelectronics: Creation of patterned surfaces with specific chemical functionalities for the fabrication of electronic components.

Data Presentation

Table 1: Representative Contact Angle Measurements for Modified Surfaces

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)Hysteresis (°)
Bare Gold68 ± 11Not ReportedNot Reported
Amine-Terminated SAM on Gold~50 - 70~10 - 30~20 - 40
Methyl-Terminated SAM on Gold97 ± 2Not ReportedNot Reported
Bare Silicon Dioxide (SiO₂)< 10Not ReportedNot Reported
Bromo-Terminated SAM on Silicon~70 - 80Not ReportedNot Reported

Data for amine and methyl-terminated SAMs on gold are adapted from a study on various SAMs.[2] Data for bromo-terminated SAMs on silicon are inferred from similar systems.

Table 2: Representative Ellipsometry and XPS Data for Bromo-Terminated SAMs

ParameterValue
Ellipsometry
Monolayer Thickness on SiO₂~ 8 - 10 Å
X-ray Photoelectron Spectroscopy (XPS)
Bromine (Br 3d) Binding Energy~70-72 eV
Carbon (C 1s) Binding Energy~285 eV
Nitrogen (N 1s) Binding Energy~400 eV
Silicon (Si 2p) from Substrate~99 eV
Oxygen (O 1s) from Substrate~532 eV

Data is based on studies of bromo-functionalized organic layers on silicon substrates.[3] The exact thickness and binding energies will vary depending on the specific monolayer packing and substrate.

Experimental Protocols

The following are detailed protocols for the formation and characterization of a this compound self-assembled monolayer on gold and silicon dioxide substrates.

Protocol 1: SAM Formation on Gold Substrates

This protocol details the formation of an amine-terminated SAM on a gold surface, which will subsequently present a bromo-functionalized interface.

Materials:

  • This compound (CAS: 24566-82-3)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Absolute Ethanol (200 proof)

  • Triethylamine (for deprotonation of the hydrobromide salt)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Thoroughly rinse the gold substrates with DI water and then absolute ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For enhanced cleaning, plasma clean the substrates in an oxygen or argon plasma for 1-5 minutes immediately before use.

  • Preparation of the Coating Solution:

    • Prepare a 1-5 mM solution of this compound in absolute ethanol in a clean glass vial.

    • To deprotonate the amine hydrobromide and facilitate binding to the gold surface, add a small amount of triethylamine (approximately 1-2 equivalents relative to the aminodecane). The solution should be prepared fresh before each use.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned gold substrates into the coating solution.

    • Seal the vials and allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, vibration-free environment. For optimal monolayer formation, purging the solution with nitrogen before sealing can minimize oxidation.

  • Rinsing and Drying:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) until further use.

Protocol 2: SAM Formation on Silicon Dioxide Substrates

This protocol describes the formation of a bromo-terminated monolayer on silicon dioxide surfaces. The amine headgroup of the molecule will react with the surface silanol groups.

Materials:

  • This compound (CAS: 24566-82-3)

  • Silicon wafers with a native or thermally grown oxide layer (SiO₂)

  • Anhydrous Toluene

  • Triethylamine

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (30%, H₂O₂)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

  • Tweezers

Procedure:

  • Substrate Cleaning and Activation (Piranha Solution - EXTREME CAUTION ):

    • Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 ratio (v/v) in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the silicon dioxide substrates in the Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

    • Carefully remove the substrates and rinse them extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Preparation of the Coating Solution:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass vial.

    • Add 1-2 equivalents of triethylamine to the solution to act as a base.

  • Self-Assembled Monolayer Formation:

    • Immerse the cleaned and activated silicon dioxide substrates into the coating solution.

    • Seal the vials and heat the solution to 60-80°C for 2-4 hours. The elevated temperature facilitates the reaction between the amine groups and the surface silanols.

  • Rinsing and Drying:

    • After the reaction, remove the substrates from the hot solution and allow them to cool to room temperature.

    • Rinse the substrates sequentially with toluene, and then ethanol to remove unreacted molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Curing (Optional):

    • To enhance the stability of the monolayer, the substrates can be baked at 100-120°C for 30-60 minutes.

  • Storage:

    • Store the functionalized substrates in a clean, dry, and inert environment.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning (e.g., Piranha for SiO2, Plasma for Gold) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry immersion Substrate Immersion (12-24h @ RT for Gold, 2-4h @ 60-80°C for SiO2) sub_dry->immersion sol_prep Prepare Coating Solution (1-5 mM in Ethanol/Toluene + Base) sol_prep->immersion rinsing Rinsing (Ethanol/Toluene) immersion->rinsing drying Drying (Nitrogen Stream) rinsing->drying contact_angle Contact Angle Goniometry drying->contact_angle ellipsometry Ellipsometry drying->ellipsometry xps XPS drying->xps

Caption: Experimental workflow for surface modification.

signaling_pathway cluster_surface Surface Interaction cluster_molecule 10-Bromo-1-aminodecane cluster_reaction Further Functionalization Substrate Substrate (e.g., Gold, SiO2) Amine Primary Amine (-NH2) Amine->Substrate Anchoring to Surface Alkyl Decane Chain -(CH2)10- Amine->Alkyl Bromo Bromo Group (-Br) Alkyl->Bromo Nucleophile Nucleophile (e.g., Thiol, Azide, Amine-containing molecule) Bromo->Nucleophile Nucleophilic Substitution (SN2)

Caption: Chemical interactions in surface modification.

References

Application Notes and Protocols for Creating Ordered Monolayers on Silicon Substrates with 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the formation of ordered self-assembled monolayers (SAMs) on silicon substrates using 10-Bromo-1-aminodecane, Hydrobromide. The resulting bromo-terminated surface can be used for a variety of downstream applications, including the covalent immobilization of biomolecules, the fabrication of sensors, and as a versatile platform for further chemical modifications in drug development and materials science.

Introduction

The functionalization of silicon surfaces with well-defined organic monolayers is crucial for advancing applications in microelectronics, biotechnology, and sensor technology.[1][2] 10-Bromo-1-aminodecane is an attractive molecule for this purpose due to its long alkyl chain, which promotes the formation of ordered, crystalline-like monolayers through van der Waals interactions, and its terminal bromo and amino groups that allow for versatile surface chemistry. The primary amine can form a stable Si-N bond with the silicon substrate, while the terminal bromine serves as a reactive site for subsequent functionalization.[3] This protocol details the steps for preparing the silicon substrate, depositing the monolayer, and characterizing the resulting surface.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments required to create and validate the ordered monolayer.

2.1. Silicon Substrate Preparation (Hydrogen-Termination)

A clean, oxide-free, and hydrogen-terminated silicon surface is essential for the formation of a high-quality monolayer. The following protocol is a widely used method for preparing such a surface.

  • Materials:

    • Silicon (100) or (111) wafers

    • Acetone (semiconductor grade)

    • Isopropanol (semiconductor grade)

    • Deionized (DI) water (18 MΩ·cm)

    • Ammonium hydroxide (NH₄OH, 28-30%)

    • Hydrogen peroxide (H₂O₂, 30%)

    • Hydrofluoric acid (HF, 49%)

    • Nitrogen gas (high purity)

  • Procedure (RCA Cleaning and HF Etching):

    • Cut silicon wafers to the desired size using a diamond scribe.

    • Sonciate the wafers in acetone for 10 minutes, followed by isopropanol for 10 minutes, and then rinse thoroughly with DI water.

    • Prepare an SC-1 solution by mixing DI water, NH₄OH, and H₂O₂ in a 5:1:1 volume ratio in a clean Teflon or quartz beaker.

    • Heat the SC-1 solution to 75-80 °C and immerse the silicon wafers for 15 minutes to remove organic contaminants.

    • Rinse the wafers extensively with DI water.

    • Immerse the wafers in a dilute HF solution (e.g., 2% in DI water) for 1-2 minutes at room temperature to etch the native oxide layer and create a hydrogen-terminated surface.

    • Rinse the H-terminated wafers with DI water and immediately dry them under a stream of high-purity nitrogen gas.

    • Use the freshly prepared substrates immediately for monolayer deposition to prevent re-oxidation.

2.2. Monolayer Deposition of this compound

This protocol describes a solution-phase deposition method. The hydrobromide salt of the amine needs to be addressed. The amine must be in its free base form to react with the silicon surface. This can be achieved by adding a non-nucleophilic base to the deposition solution or by a prior neutralization step.

  • Materials:

    • This compound (CAS 24566-82-3)[4]

    • Anhydrous toluene or chloroform (solvent)

    • Triethylamine (non-nucleophilic base)

    • Freshly prepared H-terminated silicon substrates

  • Procedure:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.

    • To neutralize the hydrobromide and free the amine, add a slight molar excess (e.g., 1.1 equivalents) of triethylamine to the solution. The triethylamine will react with the HBr to form triethylammonium bromide, which is also soluble in toluene.

    • Immediately immerse the freshly prepared H-terminated silicon substrates into the solution.

    • Seal the container and leave it undisturbed for 2-24 hours at room temperature to allow for the self-assembly of the monolayer. The optimal deposition time may need to be determined empirically.

    • After deposition, remove the substrates from the solution and rinse them sequentially with fresh toluene and then isopropanol to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of high-purity nitrogen.

    • For enhanced stability, the substrates can be annealed at 100-120 °C for 10-30 minutes in an inert atmosphere (e.g., nitrogen or argon).

2.3. Characterization of the Monolayer

Characterization is crucial to confirm the presence, quality, and ordering of the monolayer.

  • Contact Angle Goniometry:

    • Purpose: To determine the surface hydrophobicity, which indicates successful monolayer formation. A hydrogen-terminated silicon surface is hydrophobic, and a well-formed alkyl chain monolayer will also be hydrophobic.

    • Procedure: Measure the static water contact angle on the functionalized surface. A significant increase in the contact angle compared to a bare silicon oxide surface indicates the presence of the organic monolayer.

  • Ellipsometry:

    • Purpose: To measure the thickness of the monolayer.

    • Procedure: Use a spectroscopic ellipsometer to measure the change in polarization of light upon reflection from the surface. Model the data to determine the thickness of the organic layer. The expected thickness for a fully extended 10-carbon chain is approximately 1.2-1.5 nm.[5]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition of the surface and confirm the presence of bromine and nitrogen.

    • Procedure: Acquire high-resolution spectra of the Si 2p, C 1s, N 1s, and Br 3d regions. The presence of N 1s and Br 3d peaks confirms the successful deposition of the molecule.

  • Atomic Force Microscopy (AFM):

    • Purpose: To visualize the surface morphology and roughness.

    • Procedure: Scan the surface in tapping mode. A well-ordered monolayer should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness.

Data Presentation

The following table summarizes the expected quantitative data for a well-formed 10-Bromo-1-aminodecane monolayer on silicon. The values are typical for similar long-chain alkylamine monolayers.

Characterization TechniqueParameter MeasuredExpected Value/RangeReference
Contact Angle Goniometry Static Water Contact Angle90° - 110°[6][7][8][9]
Ellipsometry Monolayer Thickness1.2 - 1.5 nm[5]
X-ray Photoelectron Spectroscopy (XPS) N 1s Binding Energy~400 eV[10]
Br 3d Binding Energy~70 eV[11]
Atomic Force Microscopy (AFM) RMS Roughness< 0.5 nm[4]

Visualization of Workflow and Mechanism

4.1. Experimental Workflow

The following diagram illustrates the overall experimental workflow for creating and characterizing the ordered monolayer.

G cluster_prep Substrate Preparation cluster_dep Monolayer Deposition cluster_char Characterization p1 Silicon Wafer Cleaning (Acetone, IPA) p2 RCA SC-1 Clean (NH4OH/H2O2/H2O) p1->p2 p3 HF Etching (H-Termination) p2->p3 d1 Prepare Deposition Solution (10-Bromo-1-aminodecane, HBr + Toluene + Triethylamine) p3->d1 d2 Immerse Substrate (2-24 hours) d1->d2 d3 Rinse and Dry d2->d3 d4 Anneal (Optional) d3->d4 c1 Contact Angle d4->c1 c2 Ellipsometry d4->c2 c3 XPS d4->c3 c4 AFM d4->c4

Experimental workflow for monolayer formation.

4.2. Proposed Self-Assembly Mechanism

This diagram illustrates the proposed chemical mechanism for the self-assembly of 10-Bromo-1-aminodecane on a hydrogen-terminated silicon surface.

G r1 H-Terminated Silicon Surface (Si-H) p1 Functionalized Silicon Surface (Si-NH-(CH2)10-Br) r1->p1 p2 Hydrogen Gas (H2) r1->p2 r2 10-Bromo-1-aminodecane (Free Base) (Br-(CH2)10-NH2) r2->p1 r2->p2

Proposed reaction for monolayer formation.

Stability and Further Applications

The stability of the resulting monolayer is crucial for its application. While Si-N bonds are generally stable, they can be susceptible to hydrolysis in aqueous environments over long periods.[10] The bromo-terminated surface is a versatile platform for further chemical modifications, such as nucleophilic substitution reactions (e.g., with thiols, amines, or azides) to attach a wide range of functional molecules, including fluorescent dyes, catalysts, or biomolecules for biosensor and drug delivery applications. The stability of the bromo-group on the surface is generally good under ambient conditions.[3][11]

References

Application Notes and Protocols for 10-Bromo-1-aminodecane, Hydrobromide as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 10-Bromo-1-aminodecane, Hydrobromide as a versatile cross-linking agent in various research and development applications. Detailed protocols for key experiments are provided to guide researchers in utilizing this bifunctional molecule for the synthesis of cross-linked polymers, surface functionalization, and the formation of self-assembled monolayers.

Introduction

This compound is a linear aliphatic compound featuring a primary amine (-NH₂) at one terminus and a bromo (-Br) group at the other. This bifunctional nature makes it an excellent candidate for acting as a cross-linking agent, capable of forming stable covalent bonds between polymer chains or with functionalized surfaces. The amine group provides a nucleophilic center for reactions with various electrophiles, such as carboxylic acids, acyl chlorides, and epoxides, while the bromo group is susceptible to nucleophilic substitution reactions. The hydrobromide salt form enhances its stability and solubility in certain solvents.

Applications as a Cross-Linking Agent

The unique structure of this compound allows for its application in several areas of materials science and drug development:

  • Polymer Modification: It can be used to cross-link polymers containing functional groups such as carboxylic acids or epoxides, thereby enhancing their mechanical strength, thermal stability, and chemical resistance.

  • Surface Functionalization: This molecule is instrumental in modifying the surfaces of various substrates, including nanoparticles and thin films. The amine or bromo group can be anchored to the surface, leaving the other functional group exposed for further reactions.

  • Bioconjugation: The terminal functional groups can be used to link biomolecules, such as proteins or peptides, to surfaces or other polymers, which is critical in the development of biosensors and drug delivery systems.

  • Formation of Self-Assembled Monolayers (SAMs): Its linear structure is conducive to the formation of ordered, self-assembled monolayers on substrates like gold, which can then be used to control surface properties or as a platform for further molecular assembly.

Experimental Protocols

Cross-Linking of Carboxylic Acid-Containing Polymers

This protocol describes the cross-linking of a polymer containing carboxylic acid groups, such as poly(acrylic acid), using this compound. The reaction involves the formation of an amide bond between the amine group of the cross-linker and the carboxyl group of the polymer, followed by a second cross-linking reaction involving the bromo group.

Materials:

  • Polymer with carboxylic acid groups (e.g., Poly(acrylic acid), PAA)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve the carboxylic acid-containing polymer in anhydrous DMF to a final concentration of 1-5% (w/v).

  • Activation of Carboxylic Acid Groups: Add EDC (1.5 eq. per carboxyl group) and NHS (1.5 eq. per carboxyl group) to the polymer solution. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxyl groups.

  • Cross-Linker Addition: Dissolve this compound (0.1-0.5 eq. per carboxyl group, depending on the desired cross-linking density) in a minimal amount of anhydrous DMF. Add a base such as TEA or DIPEA (1.1 eq. per hydrobromide) to neutralize the hydrobromide and free the amine. Add this solution dropwise to the activated polymer solution.

  • First Cross-Linking Reaction (Amide Bond Formation): Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • Second Cross-Linking Reaction (Bromo Group Reaction): To facilitate the reaction of the bromo-terminated chains, the temperature can be raised to 50-70°C for another 24-48 hours. This will promote nucleophilic substitution between the bromo group and another nucleophilic group on the polymer (e.g., another carboxylate).

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a 1:1 mixture of DMF and water for 2 days, followed by dialysis against deionized water for 3 days, changing the water frequently.

  • Isolation: Freeze the purified hydrogel and lyophilize to obtain the dry, cross-linked polymer.

Quantitative Data Summary:

ParameterValue
Polymer Concentration1-5% (w/v)
EDC/NHS Ratio (to COOH)1.5:1.5
Cross-linker Ratio (to COOH)0.1-0.5
Reaction Time (Amide Formation)24 hours
Reaction Temperature (Amide Formation)Room Temperature
Reaction Time (Bromo Reaction)24-48 hours
Reaction Temperature (Bromo Reaction)50-70°C
Surface Functionalization of Gold Nanoparticles

This protocol details the functionalization of gold nanoparticles (AuNPs) with this compound to create a reactive surface for further conjugation. The amine group can interact with the gold surface, leaving the bromo group exposed.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) solution

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Preparation of Cross-linker Solution: Prepare a 1 mM solution of this compound in PBS.

  • Functionalization: Add the cross-linker solution to the AuNP solution (e.g., 100 µL of 1 mM cross-linker to 1 mL of AuNP solution).

  • Incubation: Gently mix and incubate the solution at room temperature for 2-4 hours to allow the amine groups to adsorb onto the gold surface.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

  • Washing: Carefully remove the supernatant and resuspend the pellet in fresh PBS. Repeat the centrifugation and washing steps two more times to remove any unbound cross-linker.

  • Final Suspension: Resuspend the final pellet of bromo-functionalized AuNPs in the desired buffer for storage or further use.

Quantitative Data Summary:

ParameterValue
Cross-linker Concentration1 mM
Incubation Time2-4 hours
Incubation TemperatureRoom Temperature
Washing Steps3

Visualizations

Crosslinking_Workflow cluster_activation Step 1: Polymer Activation cluster_crosslinking Step 2: Cross-Linking Polymer Carboxylic Acid Containing Polymer Activated_Polymer Activated Polymer (NHS-ester) Polymer->Activated_Polymer Stir 1-2h at RT EDC_NHS EDC/NHS EDC_NHS->Activated_Polymer Amide_Crosslink Amide Bond Formation (Single Cross-link) Activated_Polymer->Amide_Crosslink Stir 24h at RT Crosslinker 10-Bromo-1-aminodecane, HBr + Base Crosslinker->Amide_Crosslink Final_Product Cross-linked Polymer (3D Network) Amide_Crosslink->Final_Product Heat 24-48h at 50-70°C

Caption: Workflow for cross-linking a carboxylic acid-containing polymer.

Surface_Functionalization_Workflow Start Citrate-capped AuNPs Crosslinker Add 10-Bromo-1-aminodecane, HBr Start->Crosslinker Incubate Incubate 2-4h at RT Crosslinker->Incubate Centrifuge_Wash Centrifuge and Wash (3x) Incubate->Centrifuge_Wash Final_Product Bromo-functionalized AuNPs Centrifuge_Wash->Final_Product

Caption: Workflow for the surface functionalization of gold nanoparticles.

Crosslinking_Mechanism cluster_products Cross-linked Structure Polymer Polymer-COOH Structure Polymer-CO-NH-(CH₂)₁₀-Polymer Polymer->Structure Amide Bond Crosslinker H₂N-(CH₂)₁₀-Br Crosslinker->Structure

Caption: Simplified reaction scheme of polymer cross-linking.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Bromo-1-aminodecane Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 10-Bromo-1-aminodecane Hydrobromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis Questions

Q1: What are the common synthetic routes to produce 10-Bromo-1-aminodecane Hydrobromide?

There are several established methods for the synthesis of 10-Bromo-1-aminodecane Hydrobromide. The choice of route often depends on the availability of starting materials and desired scale. Key approaches include:

  • From 10-Aminodecan-1-ol: This is a direct approach where the hydroxyl group is substituted with bromine using hydrobromic acid (HBr). The amino group is protonated during the reaction, preventing it from interfering.[1]

  • From 10-Bromodecanoic Acid: The carboxylic acid is converted to an amine. This can be achieved through multi-step processes like a Curtius or Schmidt rearrangement.[1]

  • From 1,10-Dibromodecane: This route involves the selective mono-amination of the dibrominated alkane. A significant challenge is preventing dialkylation. The Gabriel synthesis is often employed to achieve this selectivity.[1]

  • From 10-Bromo-1-decanol: The hydroxyl group is first converted to a better leaving group (e.g., mesylate) and then displaced by an amine source.[1]

Troubleshooting Common Issues

Q2: I am observing low yields in my reaction. What are the potential causes and solutions?

Low yields can stem from various factors depending on the chosen synthetic route. Here are some common issues and troubleshooting strategies:

Potential Cause Possible Solution(s) Applicable Route(s)
Incomplete reaction - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring.All routes
Side reactions (e.g., elimination, dialkylation) - Use milder reaction conditions. - For amination of 1,10-dibromodecane, utilize the Gabriel synthesis to prevent over-alkylation.[2][3] - In the synthesis of 10-bromo-1-decanol from 1,10-decanediol, the formation of 1,10-dibromodecane is a common byproduct.[4] Using a phase transfer catalyst can improve the selectivity for the mono-brominated product.[1][4]Amination of dibromides, Bromination of diols
Poor recovery during workup - Optimize extraction solvent and pH. - Ensure complete precipitation of the hydrobromide salt. - Wash the final product with a cold solvent to minimize loss.[1]All routes
Degradation of starting materials or product - Ensure reagents are pure and dry. - Use an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.All routes

Q3: I am struggling with the purification of the final product. What are the recommended methods?

10-Bromo-1-aminodecane hydrobromide is a salt that typically precipitates from the reaction mixture.[1]

  • Crystallization: This is the most common method. The hydrobromide salt is often sparingly soluble in common organic solvents like diethyl ether or isopropanol, allowing for its isolation by filtration after treatment with HBr.[1]

  • Washing: The filtered solid should be washed with a cold, non-polar solvent to remove any unreacted starting materials or byproducts.[1]

  • Chromatography: While not always necessary for the final salt, chromatography can be a crucial step in purifying intermediates, such as 10-bromo-1-decanol.[1]

Gabriel Synthesis Specific Questions

Q4: Why is the Gabriel synthesis preferred for the amination of 1,10-dibromodecane?

Direct amination of alkyl halides with ammonia or primary amines is often unselective and can lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium salts.[2][3] The Gabriel synthesis circumvents this issue by using potassium phthalimide as an ammonia surrogate.[3][5] The phthalimide anion is nucleophilic, but the resulting N-alkylated phthalimide is not, which prevents further reactions.[2][5] The primary amine is then liberated in a subsequent step.[2]

Q5: What are the key steps in a Gabriel synthesis for this compound?

  • Alkylation: Potassium phthalimide is reacted with 1,10-dibromodecane in an SN2 reaction to form N-(10-bromodecyl)phthalimide.[6][7]

  • Hydrolysis: The intermediate is then treated with hydrazine (the Ing-Manske procedure) or subjected to acidic or basic hydrolysis to release the desired 10-bromo-1-aminodecane.[3][7]

  • Salt Formation: The free amine is then treated with hydrobromic acid to precipitate the hydrobromide salt.[1]

Experimental Protocols

Protocol 1: Synthesis of 10-Bromo-1-aminodecane Hydrobromide from 10-Aminodecan-1-ol

  • Dissolve 10-aminodecan-1-ol in an excess of concentrated hydrobromic acid (48% aqueous solution).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the hydrobromide salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 10-Bromo-1-aminodecane Hydrobromide.

Protocol 2: Synthesis via Gabriel Synthesis starting from 1,10-Dibromodecane

Step A: Synthesis of N-(10-bromodecyl)phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide and 1,10-dibromodecane in a suitable polar aprotic solvent (e.g., DMF).

  • Heat the mixture with stirring for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(10-bromodecyl)phthalimide.

Step B: Liberation of 10-Bromo-1-aminodecane and Salt Formation

  • Suspend the N-(10-bromodecyl)phthalimide in ethanol.

  • Add hydrazine hydrate to the suspension and heat the mixture to reflux. A precipitate of phthalhydrazide will form.[3]

  • After cooling, acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with NaOH to liberate the free amine.

  • Extract the free amine with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

  • Dissolve the resulting oil in a minimal amount of isopropanol and treat with a solution of HBr in isopropanol.

  • Cool the solution to induce crystallization of 10-Bromo-1-aminodecane Hydrobromide.

  • Filter, wash with cold isopropanol, and dry the product.

Visualizations

experimental_workflow cluster_route1 Route 1: From 10-Aminodecan-1-ol cluster_route2 Route 2: Gabriel Synthesis A1 10-Aminodecan-1-ol A2 Reaction with HBr A1->A2 HBr (aq) A3 10-Bromo-1-aminodecane Hydrobromide A2->A3 Precipitation B1 1,10-Dibromodecane B2 Alkylation B1->B2 Potassium Phthalimide B3 N-(10-bromodecyl)phthalimide B2->B3 B4 Hydrolysis B3->B4 Hydrazine B5 10-Bromo-1-aminodecane (Free Base) B4->B5 B6 Salt Formation B5->B6 HBr B7 10-Bromo-1-aminodecane Hydrobromide B6->B7

Caption: Overview of two primary synthetic routes to 10-Bromo-1-aminodecane Hydrobromide.

troubleshooting_logic Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Occurring? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes PoorRecovery Poor Recovery? SideReactions->PoorRecovery No UseGabriel Use Gabriel Synthesis to Avoid Over-alkylation SideReactions->UseGabriel Yes OptimizeWorkup Optimize Extraction/Precipitation PoorRecovery->OptimizeWorkup Yes

References

challenges in achieving selective mono-amination of decane with 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective mono-amination of decane with 10-bromo-1-aminodecane hydrobromide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction is yielding a mixture of products, primarily di- and tri-aminated species, with low selectivity for the desired mono-aminated product. How can I resolve this?

A: This is the most common challenge in N-alkylation reactions and is known as overalkylation.[1][2][3] It occurs because the product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, causing it to react further with the alkyl halide.[2][3][4]

Potential Solutions:

  • Protecting Group Strategy: This is the most robust method to ensure mono-alkylation. By "capping" the amine with a protecting group (e.g., Boc or Cbz), you render it non-nucleophilic.[5][6] You can then perform the alkylation at the bromo- end of a different molecule, followed by deprotection to reveal the desired mono-alkylated secondary amine.[7][8]

  • Modify Reaction Conditions: Certain bases have been shown to improve selectivity. The use of cesium bases, such as cesium carbonate (Cs₂CO₃), in anhydrous solvents like DMSO or DMF can favor mono-N-alkylation.[9]

  • Stoichiometry Control: While difficult in a self-condensation reaction, if reacting with a separate alkyl halide, using a large excess of the amine can statistically favor mono-alkylation.[4]

Q2: I am observing a significant amount of an alkene byproduct (1-decene) in my reaction mixture. What is causing this and how can I prevent it?

A: The formation of an alkene is due to a competing elimination reaction (E2 mechanism), where the base removes a proton from the carbon adjacent to the bromine, leading to the elimination of HBr.[4]

Potential Solutions:

  • Choice of Base: Strong, bulky bases can favor elimination. Consider using milder, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of the elimination side reaction more than the desired substitution reaction.

Q3: The reaction is not proceeding, or the conversion of my starting material is very low. What are the possible reasons?

A: Low reactivity can stem from several factors related to the starting materials and reaction conditions.

Potential Solutions:

  • Deprotonation of the Amine: Your starting material, 10-bromo-1-aminodecane hydrobromide, contains a protonated amino group (-NH₃⁺), which is not nucleophilic. You must add a sufficient amount of base (at least one equivalent) to neutralize the hydrobromide salt and generate the free amine (-NH₂) before it can act as a nucleophile.

  • Solvent Choice: The reaction, a nucleophilic substitution, is favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.[10] These solvents solvate the cation but leave the nucleophile relatively free to react.

  • Leaving Group Reactivity: While bromide is a good leaving group, you can increase reactivity by adding a catalytic amount of sodium iodide (NaI). This promotes an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.[10]

  • Temperature: If the reaction is slow at room temperature, gently heating the mixture may be necessary to increase the reaction rate.[10]

Q4: I am struggling to purify the final mono-aminated product from starting material and over-alkylated byproducts. What are the recommended purification strategies?

A: The similar polarity of the long-chain starting material, mono-, di-, and tri-alkylated products makes purification by standard column chromatography challenging.[11]

Potential Solutions:

  • Protecting Group Approach: The easiest way to circumvent purification issues is to use a protecting group. For example, a Boc-protected amine is significantly less polar than the free amine, making it easily separable from other species via column chromatography.[12] After purification, the protecting group is cleanly removed.

  • Acid-Base Extraction: You can attempt to separate the primary, secondary, and tertiary amines based on differences in their basicity, although this can be difficult.

  • Chromatography Optimization: If direct chromatography is the only option, consider using a high-performance column, testing various solvent systems (e.g., gradients of methanol or ammonia in dichloromethane), or using specialized chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in achieving selective mono-alkylation of amines with alkyl halides?

A: The core challenge is that the nucleophilicity of nitrogen tends to increase with each alkylation. A primary amine reacts to form a secondary amine, which is generally more nucleophilic and reacts faster than the starting material, leading to a tertiary amine.[2][4][13] This "runaway" reaction makes it difficult to stop the process after the first addition, resulting in poor selectivity and a mixture of products.[3][14]

Q2: Are there modern, more selective alternatives to direct alkylation for synthesizing this type of secondary amine?

A: Yes, several advanced methods have been developed to overcome the challenges of overalkylation. One notable strategy is "self-limiting alkylation," which proceeds through a highly nucleophilic intermediate that becomes less reactive after the first alkylation, thus preventing further reaction.[13][15] Another powerful and widely used alternative is reductive amination, which involves reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[2]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for quickly monitoring the consumption of starting materials and the appearance of new products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for tracking the progress of the reaction. It allows you to see the mass-to-charge ratio of the starting material, the desired product, and all over-alkylated byproducts, giving a clear picture of the product distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final purified product. ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the new C-N bond.

Q4: Which protecting groups are suitable for ensuring mono-amination, and how are they removed?

A: Carbamate-based protecting groups are the most common and effective for amines.[5][8] The choice depends on the stability of your molecule to the deprotection conditions.

  • tert-Butoxycarbonyl (Boc): Installed using Boc-anhydride (Boc₂O). It is stable to bases but easily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5][7]

  • Carboxybenzyl (Cbz): Installed using benzyl chloroformate (Cbz-Cl). It is stable to acidic conditions and is removed by catalytic hydrogenation (H₂, Pd/C).[5]

Data & Protocols

Data Presentation

Table 1: Hypothetical Effect of Base and Solvent on Product Distribution

EntryBase (1.5 eq.)SolventTemp (°C)Mono-amine Yield (%)Di-amine Yield (%)Elimination (%)
1K₂CO₃DMF604535<5
2NaOHEthanol60204025
3Cs₂CO₃DMSO256515<5
4DIPEAMeCN60503010

Table 2: Comparison of Common Amine Protecting Groups

Protecting GroupInstallation ReagentKey StabilityDeprotection Conditions
Boc Boc₂O, TEABase, HydrogenationStrong Acid (e.g., TFA)[5][7]
Cbz Cbz-Cl, BaseAcidCatalytic Hydrogenation (H₂, Pd/C)[5]
Fmoc Fmoc-OSu, BaseAcid, HydrogenationBase (e.g., Piperidine)[7]
Experimental Protocols

Protocol 1: Boc-Protection Strategy for Selective Mono-amination

This protocol outlines the use of a tert-butoxycarbonyl (Boc) protecting group to achieve selective mono-amination.

Step 1: Boc-Protection of 10-bromo-1-aminodecane

  • Dissolve 10-bromo-1-aminodecane hydrobromide in a 1:1 mixture of Dioxane and Water.

  • Add sodium bicarbonate (NaHCO₃) until the pH is ~8-9 to neutralize the HBr salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected 10-bromo-1-aminodecane by flash column chromatography.

Step 2: Alkylation Reaction

  • Dissolve one equivalent of the purified Boc-protected intermediate in anhydrous DMF.

  • Add one equivalent of 10-bromo-1-aminodecane (as the free base) and 1.5 equivalents of potassium carbonate (K₂CO₃).

  • Heat the reaction to 60°C and stir overnight.

  • Monitor the formation of the desired coupled product by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer, dry, and concentrate.

  • Purify the Boc-protected secondary amine product by flash column chromatography.

Step 3: Boc-Deprotection

  • Dissolve the purified product from Step 2 in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) at 0°C.

  • Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralize the residue with a basic solution (e.g., saturated NaHCO₃) and extract the final product into an organic solvent.

  • Wash, dry, and concentrate to yield the final, purified mono-aminated product.

Visualizations

Diagram 1: Reaction Pathways

G start 10-Bromo-1-aminodecane (Reactant A + B) desired Desired Product: Mono-aminated Secondary Amine start->desired Desired Alkylation undesired1 Undesired Byproduct: Di-aminated Tertiary Amine desired->undesired1 Over-alkylation (Faster Reaction) undesired2 Undesired Byproduct: Tri-aminated Quaternary Salt undesired1->undesired2 Further Over-alkylation

Caption: Reaction pathway showing the desired mono-amination versus undesired over-alkylation.

G

Caption: A troubleshooting decision tree for diagnosing low reaction yield.

References

Technical Support Center: Optimizing Self-Assembled Monolayer (SAM) Formation with 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formation of self-assembled monolayers (SAMs) using 10-Bromo-1-aminodecane, Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form a SAM?

This compound is a molecule used to form self-assembled monolayers (SAMs) on various substrates.[1] It has two key functional groups: a primary amine (-NH2) at one end and a bromo (-Br) group at the other, separated by a ten-carbon alkyl chain. The amine group acts as an anchor, binding to suitable substrates like gold or metal oxides.[1] Once the monolayer is formed, the exposed bromo groups create a reactive surface that can be used to immobilize other molecules.[1]

Q2: Why is the compound in a hydrobromide salt form, and how does this affect SAM formation?

The hydrobromide salt form means the primary amine group is protonated (-NH3+Br-). For the amine to effectively bind to the substrate, it needs to be in its free base form (-NH2).[1] Therefore, a deprotonation step, typically involving treatment with a base, is necessary before or during the SAM formation process.[1]

Q3: What substrates are compatible with 10-Bromo-1-aminodecane for SAM formation?

The primary amine group can form bonds with a variety of substrates. Gold surfaces are commonly used, though metal oxides are also suitable.[1] The choice of substrate will influence the binding affinity and the quality of the resulting SAM.

Q4: What are the key factors influencing the quality of the SAM?

Several factors are crucial for forming a high-quality, well-ordered SAM:

  • Substrate Cleanliness: The substrate must be exceptionally clean to ensure uniform monolayer formation. Any contaminants can introduce defects.

  • Purity of this compound: Impurities in the molecule can disrupt the packing of the monolayer.

  • Solvent Choice: The solvent affects the solubility of the molecule and its assembly on the surface.[2][3]

  • Concentration: The concentration of the solution influences the rate of SAM formation and the final surface coverage.

  • Immersion Time: Sufficient time is needed for the molecules to assemble and organize into a well-ordered monolayer.

  • Temperature: Temperature can affect the kinetics of SAM formation and the final structure of the monolayer.

  • Environmental Conditions: A clean, controlled environment is essential to prevent contamination from dust, aerosols, or other volatile compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or Inconsistent SAM Formation 1. Contaminated Substrate: Organic residues or particulates on the substrate surface.[4][5] 2. Impure Solvent or Reagent: Contaminants in the solvent or the aminodecane compound. 3. Incorrect pH: The amine group may not be sufficiently deprotonated.[1]1. Improve Substrate Cleaning Protocol: Use piranha or sulfochromic acid cleaning for gold substrates (exercise extreme caution).[4][5] Ensure thorough rinsing with ultrapure water and ethanol, followed by drying with a stream of inert gas. 2. Use High-Purity Materials: Use anhydrous, high-purity solvents and ensure the purity of the this compound. 3. Adjust Solution pH: Add a weak, non-interfering base (e.g., triethylamine) to the solution to deprotonate the amine. Monitor the pH.
Hazy or Visibly Contaminated Surface 1. Precipitation of the Compound: The compound may have precipitated out of solution onto the surface. 2. Environmental Contamination: Exposure to dust, silanes, or iodine in the laboratory environment.1. Check Solubility and Concentration: Ensure the concentration is below the solubility limit in the chosen solvent. Consider gentle sonication to aid dissolution. 2. Maintain a Clean Workspace: Work in a clean hood, and avoid areas where silanes or iodine are used. Keep samples in sealed containers during incubation.
Low Surface Coverage or Disordered Monolayer 1. Insufficient Incubation Time: The self-assembly process may not have reached equilibrium. 2. Suboptimal Concentration: The concentration of the solution may be too low for efficient SAM formation. 3. Ineffective Deprotonation: The amine group may still be protonated, leading to poor surface binding.1. Increase Incubation Time: Extend the immersion time to 24-48 hours to allow for better monolayer packing. 2. Optimize Concentration: Experiment with a range of concentrations (e.g., 1-10 mM) to find the optimal condition. 3. Verify Deprotonation: Ensure the base is effectively deprotonating the amine. Consider a separate deprotonation step before preparing the final solution.
SAM Instability or Delamination 1. Oxidation of the Surface or Monolayer: Exposure to air and light can degrade the SAM over time.[6] 2. Harsh Rinsing or Drying: Aggressive rinsing or drying can physically damage the monolayer. 3. Poor Substrate Adhesion: The gold layer on the substrate may have poor adhesion, leading to delamination.[5]1. Proper Storage: Store prepared SAMs in a desiccator or under an inert atmosphere, protected from light. 2. Gentle Handling: Rinse with a gentle stream of fresh solvent and dry with a stream of dry nitrogen. 3. Use High-Quality Substrates: Ensure substrates have an appropriate adhesion layer (e.g., chromium or titanium) under the gold.

Experimental Protocols

Substrate Preparation (Gold-Coated Silicon Wafer)

Caution: Piranha and sulfochromic acid solutions are extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Initial Cleaning: Sonicate the gold-coated substrate in acetone, followed by isopropanol, and finally ultrapure water (10-15 minutes each).

  • Chemical Cleaning (Choose one):

    • Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 5-10 minutes. Note: Piranha solution can etch the gold surface with prolonged exposure.[4]

    • Sulfochromic Acid: Immerse the substrate in sulfochromic acid for 10 minutes. This is a reliable method for removing organic residues with minimal damage to the gold surface.[4][5]

  • Rinsing: Thoroughly rinse the substrate with copious amounts of ultrapure water, followed by ethanol.

  • Drying: Dry the substrate under a gentle stream of dry nitrogen or argon.

  • Immediate Use: Use the cleaned substrate immediately to prevent re-contamination.

Preparation of 10-Bromo-1-aminodecane Solution and SAM Formation
  • Deprotonation (Recommended): To ensure the amine is in its free base form, dissolve the this compound in a suitable solvent and add a slight molar excess of a volatile, non-nucleophilic base like triethylamine. Stir for 10-15 minutes.

  • Solution Preparation: Prepare a 1-5 mM solution of the deprotonated 10-Bromo-1-aminodecane in a high-purity, anhydrous solvent such as ethanol or toluene.

  • SAM Assembly:

    • Place the cleaned, dry substrate in a clean, sealable container.

    • Immerse the substrate in the prepared solution.

    • To minimize oxidation, it is good practice to backfill the container with an inert gas (e.g., nitrogen or argon) before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing:

    • Gently remove the substrate from the solution.

    • Rinse it thoroughly with fresh, clean solvent (the same solvent used for the solution) to remove any non-covalently bonded molecules.

    • Perform a final rinse with a different solvent, like ethanol, if the initial solvent was non-volatile.

  • Drying: Dry the substrate with a gentle stream of dry nitrogen.

  • Storage: Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, to prevent degradation.

Quantitative Data Summary

ParameterRecommended RangeNotes
Concentration 1 - 10 mMStart with 1-5 mM and optimize based on results.
Solvent Ethanol, TolueneEthanol is a common choice for SAM formation. The choice of solvent can influence the quality of the monolayer.[2]
Immersion Time 12 - 48 hoursLonger immersion times generally lead to more ordered monolayers.
Temperature Room Temperature (20-25°C)Most SAM formations are carried out at room temperature.
pH of Solution BasicThe addition of a base is necessary to deprotonate the amine for binding.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation Initial_Cleaning Initial Cleaning (Sonication) Chemical_Cleaning Chemical Cleaning (Piranha/Sulfochromic Acid) Initial_Cleaning->Chemical_Cleaning Rinsing_Substrate Rinsing (DI Water, Ethanol) Chemical_Cleaning->Rinsing_Substrate Drying_Substrate Drying (Nitrogen Stream) Rinsing_Substrate->Drying_Substrate Immersion Substrate Immersion (12-24h) Drying_Substrate->Immersion Deprotonation Deprotonation of Amine Solution_Prep Solution Preparation (1-5 mM in Ethanol) Deprotonation->Solution_Prep Solution_Prep->Immersion Rinsing_SAM Rinsing (Fresh Solvent) Immersion->Rinsing_SAM Drying_SAM Drying (Nitrogen Stream) Rinsing_SAM->Drying_SAM end End Drying_SAM->end start Start start->Initial_Cleaning

Caption: Experimental workflow for SAM formation.

troubleshooting_tree start Problem with SAM Formation q1 Is the surface hazy or visibly contaminated? start->q1 s1 Check for precipitation. Improve environmental cleanliness. q1->s1 Yes q2 Is the monolayer inconsistent or patchy? q1->q2 No s2 Improve substrate cleaning. Ensure reagent purity. q2->s2 Yes q3 Is the surface coverage low? q2->q3 No s3 Increase immersion time. Optimize concentration. Verify amine deprotonation. q3->s3 Yes q4 Is the SAM unstable or delaminating? q3->q4 No s4 Use gentle rinsing/drying. Ensure proper storage. Check substrate quality. q4->s4 Yes end Successful SAM Formation q4->end No

Caption: Troubleshooting decision tree for SAM formation.

References

how to avoid multilayer formation in 10-Bromo-1-aminodecane, Hydrobromide SAMs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding multilayer formation during the self-assembly of 10-Bromo-1-aminodecane, Hydrobromide monolayers.

Troubleshooting Guide: Preventing Multilayer Formation

Uncontrolled multilayer formation is a common issue when working with bifunctional molecules like this compound. The primary cause is the intermolecular reaction between the primary amine of one molecule and the bromo-terminus of another, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Evidence of multilayer formation observed through characterization techniques (e.g., ellipsometry, AFM, XPS).

Potential Cause Recommended Solution Expected Outcome
High Solution Concentration Reduce the concentration of this compound in the deposition solution. Start with a concentration in the low millimolar (mM) range (e.g., 1-5 mM) and systematically decrease it.A lower concentration reduces the probability of intermolecular reactions in the solution and on the surface, favoring the formation of a well-ordered monolayer.
Prolonged Immersion Time Optimize the immersion time. While longer times can improve monolayer packing, excessive time can promote multilayer growth. Start with shorter immersion times (e.g., 30-60 minutes) and gradually increase, monitoring the surface at each step.[1]A well-defined monolayer can form within minutes to a few hours.[1] Shorter times limit the opportunity for subsequent layers to assemble.
Inappropriate Solvent Use a high-purity, anhydrous solvent in which the hydrobromide salt is soluble but does not promote side reactions. Ethanol or a mixture of ethanol and water is often a good starting point. Ensure the solvent is degassed to remove dissolved oxygen, which can lead to oxidation of the amine.The right solvent ensures good solubility and minimizes contaminants that can interfere with the self-assembly process.
Sub-optimal Temperature Control the deposition temperature. Room temperature is a common starting point. Lowering the temperature can slow down both the self-assembly and the undesirable intermolecular reactions, potentially leading to a more ordered monolayer. Conversely, gentle annealing after deposition might improve order but excessive heat can induce multilayering.A controlled temperature provides a more reproducible environment for SAM formation. Lower temperatures can favor a more ordered monolayer by slowing down kinetics.
Contaminated Substrate Implement a rigorous substrate cleaning protocol before deposition. Common methods include piranha solution for silicon-based substrates or UV/ozone treatment followed by solvent rinsing for gold.A pristine substrate surface is crucial for the uniform nucleation and growth of the monolayer, preventing defect sites that can initiate multilayer formation.
Presence of Water (for non-aqueous depositions) If using a non-aqueous solvent, ensure all glassware and the solvent are thoroughly dried. Trace amounts of water can affect the amine's protonation state and interaction with the surface.Anhydrous conditions can provide more control over the self-assembly process on certain substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for multilayer formation in this compound SAMs?

A1: The primary mechanism is an intermolecular nucleophilic substitution reaction. The primary amine (-NH2) of one molecule acts as a nucleophile and attacks the electrophilic carbon atom attached to the bromine (-Br) of an adjacent, already assembled molecule. This process can repeat, forming secondary amines, tertiary amines, and even quaternary ammonium salts, leading to a covalently bound multilayer structure.

Q2: How can I confirm if I have a monolayer or a multilayer?

A2: A combination of characterization techniques is recommended:

  • Ellipsometry: This technique measures the thickness of the organic layer on the substrate. A well-formed monolayer of 10-Bromo-1-aminodecane should have a thickness consistent with the length of a single molecule (approximately 1.5-2.0 nm, though this is an estimate and should be confirmed experimentally). Significantly larger values are indicative of multilayer formation.

  • Atomic Force Microscopy (AFM): AFM provides topographical information of the surface. A monolayer should appear relatively smooth with a uniform height. Multilayers will present as taller, island-like structures or a rougher surface with increased height.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can analyze the chemical composition of the surface. For a perfect monolayer, the N 1s spectrum should show a single peak corresponding to the primary amine (and its protonated form). The presence of additional N 1s peaks at higher binding energies can indicate the formation of secondary, tertiary, or quaternary amines, which is a strong indicator of multilayering.

Q3: What is the expected ellipsometric thickness of a 10-Bromo-1-aminodecane monolayer?

Technique Monolayer Signature Multilayer Signature
Ellipsometry Thickness of ~1.5-2.0 nmThickness significantly > 2.0 nm
AFM Smooth, uniform surfaceTaller islands, increased roughness
XPS (N 1s) Single peak (or doublet for protonated/free amine)Multiple peaks at higher binding energies

Q4: I am using the hydrobromide salt. Do I need to deprotonate the amine before SAM formation?

A4: Not necessarily. The 10-Bromo-1-aminodecane is in its hydrobromide salt form, meaning the amine group is protonated (-NH3+). For deposition on negatively charged surfaces like mica or hydroxylated silica, this positive charge can be advantageous for initial adsorption through electrostatic interactions. For gold surfaces, the interaction is a coordinative bond, and the protonation state can influence the assembly kinetics. It is often possible to form the SAM directly from the hydrobromide salt in a suitable solvent like ethanol. If issues persist, adjusting the pH of the solution with a non-nucleophilic base to deprotonate a fraction of the amines can be explored, but this may also increase the rate of intermolecular reactions.

Q5: Can post-deposition annealing help in preventing multilayers?

A5: Post-deposition annealing can be a double-edged sword. Gentle annealing (e.g., 60-80 °C) for a short duration after the initial SAM formation and rinsing can sometimes improve the packing and order of the monolayer by providing thermal energy for the molecules to rearrange into a more stable configuration. However, excessive temperature or prolonged heating can provide the activation energy needed for the intermolecular reaction between the amine and bromo groups, thereby promoting multilayer formation. If you choose to anneal, it is critical to carefully control the temperature and time and to characterize the surface afterwards.

Experimental Protocols

Protocol 1: Standard SAM formation on Gold (Au)
  • Substrate Preparation:

    • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of dry nitrogen.

    • For immediate use, a UV/ozone treatment for 15-20 minutes is also an effective cleaning method.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the deposition solution.

    • Leave the substrate immersed for 1-2 hours at room temperature in a sealed container, purged with nitrogen if possible to minimize oxidation.

  • Rinsing and Drying:

    • Remove the substrate from the solution with clean tweezers.

    • Rinse the surface thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of dry nitrogen.

    • Store the sample in a desiccator or under an inert atmosphere until characterization.

Protocol 2: Characterization by Ellipsometry
  • Initial Measurement: Measure the optical properties (Ψ and Δ) of the bare, clean substrate.

  • Model Building: Build an optical model of the substrate using the measured data.

  • Post-Deposition Measurement: After SAM formation, measure Ψ and Δ of the coated substrate.

  • Data Fitting: Add a "Cauchy" or "Sellmeier" layer to your optical model to represent the organic SAM. Fix the refractive index to a reasonable value for an organic film (e.g., 1.45-1.50) and fit for the thickness.

  • Analysis: A thickness value in the expected range for a monolayer suggests successful formation, while a significantly larger value indicates multilayering.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Analysis Clean Clean Substrate Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Immerse Immerse Substrate Rinse_Dry1->Immerse Prepare_Soln Prepare Solution Prepare_Soln->Immerse Rinse_Dry2 Rinse & Dry Immerse->Rinse_Dry2 Characterize Characterize Rinse_Dry2->Characterize

Caption: Experimental workflow for the formation of this compound SAMs.

troubleshooting_logic Multilayer Multilayer Detected? Monolayer Successful Monolayer Multilayer->Monolayer No Reduce_Conc Reduce Concentration Multilayer->Reduce_Conc Yes Optimize_Time Optimize Immersion Time Reduce_Conc->Optimize_Time Check_Solvent Check Solvent Purity Optimize_Time->Check_Solvent Control_Temp Control Temperature Check_Solvent->Control_Temp

Caption: Troubleshooting logic for addressing multilayer formation in SAMs.

References

effect of solvent choice on 10-Bromo-1-aminodecane, Hydrobromide SAM quality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with 10-Bromo-1-aminodecane, Hydrobromide for the formation of Self-Assembled Monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrobromide salt in the this compound molecule for SAM formation?

The hydrobromide salt forms by the protonation of the primary amine group with hydrobromic acid.[1] This acidic form can influence the molecule's solubility in different solvents and its interaction with the substrate surface. For the amine to effectively bind to many substrates (like gold), it often needs to be in its free base form. This can be achieved by treating the hydrobromide salt with a base to deprotonate the ammonium group.[1]

Q2: What are the key considerations when selecting a solvent for forming this compound SAMs?

The choice of solvent is critical and can significantly impact the quality of the resulting SAM. Key factors to consider include:

  • Solubility: The this compound should be soluble in the chosen solvent to ensure a uniform supply of molecules to the substrate surface.

  • Solvent Polarity: The polarity of the solvent can influence the assembly process and the final packing density of the monolayer.[2][3] Solvents with different dielectric constants can alter the interactions between the molecules and the substrate.[4]

  • Interactions with the Molecule: The solvent can interact with both the amine and the bromo functional groups, potentially through hydrogen bonding, which can affect the orientation and ordering of the molecules on the surface.[5]

  • Purity: The solvent should be of high purity to avoid the incorporation of contaminants into the SAM, which can create defects.

Q3: How does solvent choice affect the quality and ordering of the SAM?

The solvent plays a crucial role in the kinetics of SAM formation and the final structural quality. A "good" solvent will facilitate the self-assembly process, allowing the molecules to arrange into a well-ordered, densely packed monolayer. In contrast, a "poor" solvent might lead to a disordered, less dense film with more defects. For instance, studies on similar molecules have shown that highly dense and well-ordered SAMs can be prepared from specific solvent mixtures, such as ethanol-water.[2][3] The solvent can influence domain size and the presence of pits in the monolayer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor SAM Quality (Low packing density, high defect density) Inappropriate solvent choice: The solvent may be hindering the self-assembly process. Different solvents can lead to variations in packing densities.[2][3]Optimize solvent selection: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethanol/water mixtures, toluene). The use of weaker solvents can sometimes yield more densely packed films.[3]
Contaminated solvent or molecule: Impurities can disrupt the ordering of the SAM.Use high-purity solvents and ensure the purity of the this compound.
Sub-optimal immersion time: The initial monolayer forms quickly but requires time to anneal into a well-ordered structure.Increase the immersion time. Typically, SAM formation is carried out over 12 to 48 hours.
Incomplete Monolayer Formation Low concentration of the molecule in the solution: Insufficient material is available to cover the substrate.Increase the concentration of the this compound solution. A typical concentration for alkanethiol SAM formation is 1 mM.
Poor solubility of the hydrobromide salt: The molecule may not be sufficiently dissolved in the chosen solvent.Try a different solvent or a solvent mixture to improve solubility. Sonication may also help in dissolving the compound. For some applications, converting the hydrobromide salt to the free amine with a non-nucleophilic base might be necessary to improve solubility and binding.[1]
Variability in Surface Properties (e.g., contact angle) Inconsistent SAM formation protocol: Minor variations in solvent, temperature, or immersion time can lead to different results.Standardize the experimental protocol. Ensure consistent solvent quality, temperature, and immersion duration for all experiments.
Surface contamination of the substrate: A non-uniform substrate surface will lead to a non-uniform SAM.Ensure a rigorous and consistent substrate cleaning procedure before SAM formation.

Experimental Protocols

A detailed experimental protocol for the formation of a this compound SAM on a gold substrate is provided below. This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • High-purity solvent (e.g., absolute ethanol)

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

Protocol:

  • Substrate Cleaning:

    • Immerse the gold substrate in Piranha solution for 10-15 minutes to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in the chosen solvent (e.g., absolute ethanol). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the prepared solution.

    • Leave the substrate immersed for a period of 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After immersion, remove the substrate from the solution.

    • Rinse the substrate thoroughly with the pure solvent used for SAM formation to remove any non-covalently bound molecules.

    • Dry the substrate again under a stream of nitrogen gas.

  • Characterization:

    • The quality of the SAM can be characterized using various surface analysis techniques, such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualizations

SAM_Formation_Workflow cluster_prep Preparation cluster_process Process cluster_output Output & Analysis Substrate Gold Substrate Cleaning Substrate Cleaning (e.g., Piranha) Substrate->Cleaning Molecule 10-Bromo-1-aminodecane, Hydrobromide Solution Prepare 1 mM Solution Molecule->Solution Solvent Solvent Solvent->Solution Immersion Substrate Immersion (12-24h) Cleaning->Immersion Solution->Immersion Rinsing Rinse with Solvent Immersion->Rinsing Drying Dry with Nitrogen Rinsing->Drying SAM SAM-coated Substrate Drying->SAM Characterization Surface Characterization (Contact Angle, XPS, AFM) SAM->Characterization

Caption: Workflow for the formation of a this compound SAM.

Solvent_Effect_Logic cluster_input Input Variable cluster_properties Solvent Properties cluster_impact Impact on SAM Formation cluster_output Resulting SAM Quality Solvent Solvent Choice Polarity Polarity / Dielectric Constant Solvent->Polarity Solubility Molecule Solubility Solvent->Solubility H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Kinetics Assembly Kinetics Polarity->Kinetics Packing Molecular Packing & Ordering Polarity->Packing Solubility->Kinetics H_Bonding->Packing SAM_Quality Overall SAM Quality Kinetics->SAM_Quality Defects Defect Density Packing->Defects Packing->SAM_Quality Defects->SAM_Quality

References

Validation & Comparative

A Comparative Guide to Bifunctional Linkers for Self-Assembled Monolayers in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is critical in the development of robust and reliable self-assembled monolayers (SAMs) for applications ranging from biosensors to drug delivery systems. This guide provides a detailed comparison of 10-Bromo-1-aminodecane, Hydrobromide with other commonly used bifunctional linkers, including 11-Mercaptoundecanoic acid (MUA), 3-Mercaptopropionic acid (MPA), and N-hydroxysuccinimide (NHS)-ester terminated linkers. The comparison focuses on their performance, supported by available experimental data and detailed protocols.

Introduction to Bifunctional Linkers for SAMs

Bifunctional linkers are molecules that possess two different reactive functional groups. In the context of SAMs, one group serves as an anchor to bind to a substrate (e.g., gold, silicon oxide), while the other is a terminal group exposed to the environment, available for subsequent chemical reactions, such as the immobilization of proteins, DNA, or drug molecules. The structure and chemistry of these linkers significantly influence the properties of the resulting SAM, including its stability, surface density, and bio-reactivity.

This guide will delve into the specifics of this compound, a linker with an amine anchor and a reactive bromo-terminal group, and compare it with thiol-anchored linkers (MUA and MPA) and a highly reactive ester-terminated linker.

Comparison of Bifunctional Linker Characteristics

The selection of an appropriate bifunctional linker depends on several factors, including the substrate material, the molecule to be immobilized, and the desired surface properties. Below is a qualitative comparison of the key characteristics of the linkers.

FeatureThis compound11-Mercaptoundecanoic Acid (MUA) / 3-Mercaptopropionic Acid (MPA)N-hydroxysuccinimide (NHS)-ester Terminated Linkers
Anchor Group Primary Amine (-NH₂)Thiol (-SH)Typically Thiol (-SH) or Silane
Substrate Metal oxides (e.g., SiO₂, TiO₂), GoldGold, Silver, Copper, PlatinumGold, Silicon Oxides
Reactive Group Bromo (-Br)Carboxylic Acid (-COOH)N-hydroxysuccinimide ester (-NHS)
Coupling Chemistry Nucleophilic substitution (e.g., with amines, thiols)Amide bond formation (requires activation with EDC/NHS)Direct reaction with primary amines to form amide bonds
Stability of SAM Generally considered less stable than thiol-based SAMs on gold.[1] The amine-substrate bond can be weaker.Forms stable, well-ordered monolayers on gold.[2][3] Stability increases with alkyl chain length.Stability of the NHS-ester is a major consideration; it is prone to hydrolysis in aqueous environments.[4][5]
Versatility The bromo group can react with a variety of nucleophiles.The carboxylic acid group is versatile but requires an activation step for coupling.Highly specific for primary amines, but the reactive window is short due to hydrolysis.

Quantitative Data Summary

Direct quantitative comparison of this compound with other linkers in the literature is limited. The following table summarizes available data for the different classes of linkers.

ParameterThis compound11-Mercaptoundecanoic Acid (MUA)N-hydroxysuccinimide (NHS)-ester
Surface Wettability (Water Contact Angle) Expected to be moderately wettable due to the amine group. Specific data not readily available. For a generic amine-terminated SAM, contact angles can be around 40-50°.[6]Advancing contact angle for a COOH-terminated SAM is approximately 35° ± 4°.[7]After formation, the surface is reactive. After hydrolysis to a carboxylic acid, the contact angle is similar to MUA.
Thermal Stability Data not readily available.Desorption of intact molecules from a well-defined SAM on gold occurs at approximately 550 K.[2][8]Stability is primarily limited by hydrolysis, not thermal desorption of the entire linker.
Reaction Kinetics Nucleophilic substitution rates will depend on the specific nucleophile and reaction conditions.Activation with EDC/NHS is required, followed by amide bond formation.The aminolysis rate constant is significantly lower than the hydrolysis rate constant in aqueous buffer (pH 8.50), indicating a strong competition from hydrolysis.[4][5]
Protein Immobilization Efficiency Dependent on the reactivity of the bromo group and the nucleophiles on the protein.Can achieve high protein immobilization, with optimal incubation times exceeding 24 hours and protein concentrations around 5 µM.[9]Efficiency is highly dependent on pH and protein concentration due to the competing hydrolysis reaction. At low protein concentrations, physical adsorption may dominate over covalent linkage.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for SAM formation and protein immobilization using the discussed linkers.

SAM Formation with this compound
  • Substrate Preparation: Clean the substrate (e.g., silicon wafer with a native oxide layer) by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.

  • SAM Formation: Prepare a 1-5 mM solution of this compound in a suitable solvent such as ethanol or toluene. Immerse the cleaned substrate in the solution for 12-24 hours at room temperature.

  • Rinsing: After incubation, rinse the substrate thoroughly with the same solvent to remove non-chemisorbed molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • Characterization: Verify the SAM formation using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen and bromine, and contact angle measurements to assess surface wettability.

SAM Formation and Protein Immobilization with MUA
  • Substrate Preparation: Use a freshly deposited gold substrate. Clean the substrate with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or by UV/ozone treatment.

  • SAM Formation: Prepare a 1 mM solution of 11-Mercaptoundecanoic acid (MUA) in absolute ethanol. Immerse the gold substrate in the MUA solution for at least 24 hours.[9]

  • Rinsing and Drying: Rinse the substrate with ethanol and dry under a nitrogen stream.

  • Activation of Carboxylic Acid Groups: Immerse the MUA-functionalized substrate in a freshly prepared aqueous solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) for 15-30 minutes at room temperature.

  • Rinsing: Rinse the activated substrate with deionized water.

  • Protein Immobilization: Immediately immerse the activated substrate in a solution of the target protein (e.g., 5 µM in a suitable buffer like PBS, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Blocking and Washing: Rinse the substrate with the buffer solution to remove non-specifically bound protein. Optionally, block any remaining active sites with a solution of bovine serum albumin (BSA) or ethanolamine.

Protein Immobilization with NHS-ester Terminated Linkers
  • SAM Formation: Form a SAM of a thiol-terminated linker containing a protected NHS ester group or a carboxylic acid-terminated thiol (like MUA) on a gold substrate as described above. If starting with a carboxylic acid, perform the EDC/NHS activation step as described for MUA.

  • Protein Immobilization: Immediately after activation (or deprotection), immerse the substrate in the protein solution (typically in a buffer with a pH between 7 and 8.5) for 1-4 hours at room temperature.[10] Avoid buffers containing primary amines (e.g., Tris).[10]

  • Washing: Rinse the substrate with the buffer to remove unbound protein. The NHS ester is susceptible to hydrolysis, so the coupling step should be performed promptly after activation.[4][5][11]

Visualization of Experimental Workflows and Decision Logic

To better illustrate the processes and aid in linker selection, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_activation Activation (for -COOH) cluster_immobilization Biomolecule Immobilization sub_clean Substrate Cleaning linker_sol Prepare Linker Solution sub_clean->linker_sol Cleaned Substrate immersion Substrate Immersion linker_sol->immersion rinsing Rinsing immersion->rinsing edc_nhs EDC/NHS Treatment rinsing->edc_nhs For MUA/MPA protein_sol Prepare Protein Solution rinsing->protein_sol For NHS-ester & Bromo-linker edc_nhs->protein_sol protein_immersion Incubate with Protein protein_sol->protein_immersion final_rinse Final Rinsing & Blocking protein_immersion->final_rinse

Caption: A generalized experimental workflow for the formation of a self-assembled monolayer and subsequent biomolecule immobilization.

linker_selection start Start: Select Bifunctional Linker substrate What is the substrate? start->substrate gold Gold/Noble Metal substrate->gold Gold oxide Metal Oxide (SiO2, etc.) substrate->oxide Oxide biomolecule What is the biomolecule to immobilize? amine_reactive Primary Amines biomolecule->amine_reactive Amine-containing nucleophile Other Nucleophiles biomolecule->nucleophile Other stability What is the required stability? high_stability High Stability Required stability->high_stability moderate_stability Moderate Stability Sufficient stability->moderate_stability gold->biomolecule thiol_linker Use Thiol Linker (MUA, MPA, NHS-ester) gold->thiol_linker oxide->biomolecule amine_linker Consider Amine Linker (10-Bromo-1-aminodecane) oxide->amine_linker amine_reactive->stability nhs_linker Use NHS-ester Linker amine_reactive->nhs_linker nucleophile->stability bromo_linker Use Bromo-linker nucleophile->bromo_linker mua_mpa_linker Use MUA/MPA (with activation) nucleophile->mua_mpa_linker high_stability->thiol_linker moderate_stability->amine_linker

Caption: A decision tree to guide the selection of a bifunctional linker based on experimental requirements.

Conclusion

The choice of a bifunctional linker is a multifaceted decision that directly impacts the success of surface functionalization and subsequent applications.

  • This compound offers an alternative to thiol-based chemistries, particularly for metal oxide surfaces. Its bromo-terminal group provides a reactive site for nucleophilic substitution, offering a different coupling strategy compared to the more common amide bond formation. However, the stability of amine-anchored SAMs on gold may be lower than their thiol counterparts, and there is a lack of extensive quantitative performance data in the public domain.

  • MUA and MPA are well-established, reliable choices for forming stable and well-ordered SAMs on gold surfaces. The carboxylic acid terminus is versatile, although it necessitates an activation step, which adds to the experimental complexity. Their longer alkyl chains (in the case of MUA) contribute to more stable and densely packed monolayers.

  • NHS-ester terminated linkers provide a direct and efficient route for immobilizing amine-containing molecules. However, their high reactivity is a double-edged sword, as they are highly susceptible to hydrolysis in aqueous environments, which can significantly reduce coupling efficiency. Careful control of reaction conditions is paramount for successful immobilization.

For researchers and drug development professionals, the optimal linker will depend on the specific requirements of their application. While MUA and MPA offer robustness and a wealth of characterization data, this compound presents an interesting alternative for specific substrates and coupling strategies. NHS-esters remain a powerful tool for rapid and specific amine coupling, provided their instability is carefully managed. Future studies directly comparing the performance of these linkers under identical conditions would be highly valuable to the scientific community.

References

A Comparative Guide to Gold Surface Modification: 10-Bromo-1-aminodecane, Hydrobromide vs. Alkanethiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold surfaces is a cornerstone of modern materials science, enabling advancements in biosensors, drug delivery systems, and biocompatible coatings. The choice of surface modification agent is critical to achieving the desired surface properties. This guide provides a detailed comparison of two classes of molecules used for gold surface modification: 10-Bromo-1-aminodecane, Hydrobromide, representing amine-terminated long-chain molecules, and alkanethiols, the most widely studied class of molecules for forming self-assembled monolayers (SAMs) on gold.

While extensive research exists for alkanethiols, providing a wealth of experimental data, this compound is a less-studied compound for this application. Its structure, analogous to ω-functionalized alkanethiols, suggests its potential for forming well-ordered SAMs.[1] This guide will present the established knowledge on alkanethiols and provide a scientifically inferred perspective on the potential performance of this compound, highlighting areas where further experimental validation is needed.

Performance Comparison: A Tale of Two Surfaces

The decision between an amine-terminated surface, such as one formed by 10-Bromo-1-aminodecane, and a classic alkanethiol-based surface depends heavily on the intended application. The terminal functional group dictates the surface's chemical reactivity, charge, and interaction with biological entities.

Quantitative Data Summary

The following tables summarize key performance indicators for gold surfaces modified with a representative long-chain alkanethiol (e.g., Dodecanethiol, C12H25SH) and the expected, yet largely unverified, properties of a monolayer formed from this compound.

Table 1: Physicochemical Properties of Modified Gold Surfaces

PropertyDodecanethiol (C12)This compound
Monolayer Thickness ~1.6 nm[2]Not Experimentally Determined
Water Contact Angle ~105-110° (hydrophobic)Expected to be hydrophilic (amine-terminated SAMs show lower contact angles)
Surface Coverage High, forms well-ordered monolayersExpected to form monolayers, but order and density are uncharacterized
Binding Group Thiol (-SH)Amine (-NH2)
Terminal Group Methyl (-CH3)Bromo (-Br) and Amino (-NH3+)

Table 2: Performance in Biological Applications

ApplicationDodecanethiol (C12)This compound
Protein Adsorption (e.g., BSA) Low on methyl-terminated surfacesExpected to be higher due to charged surface
Cell Adhesion (e.g., Fibroblasts) Low on methyl-terminated surfaces[3][4]Potentially enhanced due to the amine group, but not experimentally verified
Biomolecule Immobilization Requires further functionalizationAmine group can be directly used for covalent coupling; Bromo group offers further reaction possibilities
Monolayer Stability Generally stable, but can degrade in ambient conditions over time[5][6]Stability of amine-on-gold SAMs is a subject of ongoing research, with some studies indicating potential for oxidation[6][7]

Experimental Protocols: Crafting the Ideal Surface

Detailed and reproducible experimental protocols are essential for achieving high-quality surface modifications.

Protocol 1: Self-Assembled Monolayer (SAM) Formation of Alkanethiols on Gold[8][9][10]

This protocol describes the widely used method for forming a dense and ordered monolayer of alkanethiols on a gold surface.

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • Alkanethiol (e.g., Dodecanethiol)

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes.

    • Rinse thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of the alkanethiol in anhydrous ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 2: Hypothetical Protocol for Self-Assembled Monolayer (SAM) Formation of this compound on Gold

This protocol is a scientifically informed projection for forming a SAM with this compound, based on established principles of amine-gold interactions. Experimental validation is required.

Materials:

  • Gold-coated substrate

  • This compound

  • Anhydrous ethanol

  • A suitable base (e.g., triethylamine) to deprotonate the hydrobromide salt

  • Piranha solution

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Follow the same procedure as for alkanethiols.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Add a slight molar excess of a non-nucleophilic base (e.g., triethylamine) to the solution to deprotonate the amine and facilitate its interaction with the gold surface. The solution should be freshly prepared.

  • SAM Formation:

    • Immerse the clean, dry gold substrate in the prepared solution.

    • Incubate for 18-24 hours at room temperature in a sealed, inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation of the amine groups.[6][7]

  • Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse thoroughly with ethanol.

    • Dry the substrate under a stream of nitrogen gas.

Visualizing the Process: From Molecule to Functional Surface

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

G cluster_alkane Alkanethiol SAM Formation cluster_amino 10-Bromo-1-aminodecane SAM Formation (Hypothetical) A1 Clean Gold Substrate A2 Immerse in Alkanethiol Solution A1->A2 A3 Self-Assembly (18-24h) A2->A3 A4 Rinse and Dry A3->A4 A5 Hydrophobic Surface A4->A5 B1 Clean Gold Substrate B2 Immerse in Aminodecane Solution + Base B1->B2 B3 Self-Assembly (18-24h, Inert Atmosphere) B2->B3 B4 Rinse and Dry B3->B4 B5 Hydrophilic, Reactive Surface B4->B5

Caption: Experimental workflows for gold surface modification.

G cluster_surface Modified Gold Surface cluster_alkanethiol Alkanethiol Monolayer cluster_aminodecane Aminodecane Monolayer Gold Gold Substrate Alkanethiol Thiol Group (-SH) Alkyl Chain Methyl Group (-CH3) Gold->Alkanethiol:head Au-S Bond Aminodecane Amine Group (-NH2) Alkyl Chain Bromo Group (-Br) Gold->Aminodecane:head Au-N Interaction

Caption: Molecular structure of SAMs on a gold surface.

G ModifiedSurface Functionalized Gold Surface Protein Protein Adsorption ModifiedSurface->Protein Cell Cell Adhesion ModifiedSurface->Cell Biomolecule Biomolecule Immobilization ModifiedSurface->Biomolecule Biosensing Biosensing Protein->Biosensing DrugDelivery Drug Delivery Cell->DrugDelivery Biomolecule->Biosensing

Caption: Signaling pathway for bio-applications.

Conclusion

Alkanethiols offer a robust and well-documented method for creating stable, hydrophobic surfaces on gold. The vast body of research provides a high degree of predictability and control over the resulting monolayer.

This compound, presents an intriguing alternative, offering a reactive surface with both amine and bromo functionalities. The primary amine group can serve as a direct anchor for biomolecules, while the terminal bromo group opens avenues for further chemical modifications. However, the lack of direct experimental data necessitates a cautious approach. Key areas requiring investigation include the stability of the amine-gold bond under various conditions and the precise characterization of the resulting monolayer's properties.

For applications requiring a well-defined, inert, and hydrophobic surface, alkanethiols remain the gold standard. For researchers seeking to create reactive surfaces for covalent immobilization of biomolecules and exploring novel surface chemistries, this compound offers significant potential, warranting further investigation to unlock its full capabilities.

References

Performance Evaluation of Surface Modifiers in Biosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sensitive and selective biosensors is critically dependent on the effective immobilization of biorecognition molecules to the transducer surface. Self-assembled monolayers (SAMs) are a cornerstone of this process, providing a versatile platform for anchoring biological probes. This guide offers a comparative evaluation of different SAM-forming molecules, with a focus on providing a framework for selecting the optimal surface chemistry for your biosensor application. While direct, extensive performance data for 10-Bromo-1-aminodecane, Hydrobromide is not prevalent in publicly accessible research, this guide will compare its expected functional characteristics with well-documented alternatives, providing valuable insights for researchers.

Introduction to Self-Assembled Monolayers in Biosensing

Self-assembled monolayers are ordered molecular layers that spontaneously form on a substrate. In biosensors, they create a functionalized surface that can covalently bind proteins, antibodies, or nucleic acids. The choice of the SAM-forming molecule is critical as it influences the density, orientation, and activity of the immobilized bioreceptor, which in turn dictates the biosensor's performance in terms of sensitivity, selectivity, and stability.

This compound is a bifunctional linker molecule. Its primary amine (-NH2) group can form a stable linkage with surfaces like gold or indium tin oxide (ITO), while the terminal bromo (-Br) group provides a reactive site for the subsequent covalent attachment of biomolecules. This dual functionality makes it a candidate for biosensor fabrication, although its performance characteristics are not as widely documented as some other common linkers.

Comparative Performance of SAM-Forming Molecules

To provide a clear comparison, this guide focuses on commonly used alternatives to this compound, for which extensive experimental data is available. These alternatives are broadly categorized by their anchor group (thiol or amine) and terminal functional group.

Table 1: Comparison of Performance Metrics for Common SAM Linkers in Biosensors

Linker MoleculeAnchor GroupTerminal GroupTypical ApplicationLimit of Detection (LOD)Linear RangeStabilityKey Advantages
Cysteamine Thiol (-SH)Amine (-NH2)Immunoassays, Enzyme Biosensors6 pg/mL (for S100B protein)[1]10 - 1000 pg/mL (for S100B protein)[1]GoodSimple, effective immobilization chemistry.[1]
11-Amino-1-undecanethiol (AUT) Thiol (-SH)Amine (-NH2)DNA Biosensors, ImmunoassayspM to fM range for proteins[2]2 to 6 orders of magnitude for proteins[2]HighForms well-ordered and stable monolayers.
16-Mercaptohexadecanoic Acid (MHA) Thiol (-SH)Carboxyl (-COOH)Immunoassays, Small Molecule DetectionHigh detection sensitivity reported.[3]Not specifiedHighLong alkyl chain provides a well-defined barrier.[3]
Expected Performance of 10-Bromo-1-aminodecane Amine (-NH2)Bromo (-Br)General protein/biomolecule immobilizationNot availableNot availableModerate to GoodBromo group allows for nucleophilic substitution reactions.

Note: The performance metrics such as LOD and linear range are highly dependent on the specific biosensor design, the analyte, and the detection method used. The data presented here is for illustrative purposes based on published studies.

Discussion of Alternatives

  • Cysteamine: A short-chain alkanethiol with a terminal amine group. It is widely used due to its commercial availability and the straightforward chemistry for immobilizing biomolecules via their carboxyl groups using EDC/NHS coupling.[1][4] Its shorter chain length may result in a less densely packed monolayer compared to longer-chain alternatives.

  • 11-Amino-1-undecanethiol (AUT): A longer-chain alkanethiol that forms more ordered and stable monolayers on gold surfaces.[2] The longer alkyl chain provides a better barrier to nonspecific binding and can improve the orientation of immobilized biomolecules, potentially leading to enhanced sensitivity.

  • 16-Mercaptohexadecanoic Acid (MHA): This long-chain alkanethiol provides a terminal carboxyl group for biomolecule immobilization. Its long hydrocarbon chain contributes to the formation of a highly ordered and stable SAM, which can significantly improve the signal-to-noise ratio of the biosensor.[3]

Experimental Protocols

The following are generalized protocols for the key steps in biosensor fabrication using SAMs. Specific parameters may need to be optimized for your particular application.

Protocol 1: Formation of a Self-Assembled Monolayer on a Gold Surface
  • Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a few minutes, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • SAM Incubation: Immerse the cleaned and dried gold substrate in a dilute solution (typically 1-10 mM) of the SAM-forming molecule (e.g., Cysteamine, AUT, MHA, or 10-Bromo-1-aminodecane) in a suitable solvent (e.g., ethanol or isopropanol). The incubation time can range from a few hours to overnight to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, rinse the substrate thoroughly with the same solvent to remove any non-specifically adsorbed molecules.

  • Drying: Dry the SAM-modified substrate under a gentle stream of inert gas (e.g., nitrogen or argon).

Protocol 2: Immobilization of a Protein onto an Amine-Terminated SAM

This protocol is suitable for immobilizing proteins onto surfaces functionalized with molecules like Cysteamine, AUT, or a surface where 10-Bromo-1-aminodecane has been further modified to present amine groups.

  • Activation of Carboxyl Groups: Activate the carboxyl groups on the protein using a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Immobilization: Immerse the amine-terminated SAM-modified substrate in the activated protein solution. The activated carboxyl groups on the protein will react with the surface amine groups to form stable amide bonds. The reaction is typically carried out for a few hours at room temperature or overnight at 4°C.

  • Blocking: To prevent non-specific binding in subsequent steps, block any remaining active sites on the surface by incubating the substrate in a solution of a blocking agent, such as bovine serum albumin (BSA) or ethanolamine.

  • Rinsing: Rinse the substrate with a suitable buffer (e.g., PBS) to remove any unbound protein and blocking agent.

Mandatory Visualizations

Experimental Workflow for Biosensor Fabrication

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_sam_formation SAM Formation cluster_immobilization Biomolecule Immobilization cluster_detection Analyte Detection Clean_Substrate Clean Gold Substrate SAM_Incubation Incubate with Linker Solution Clean_Substrate->SAM_Incubation Surface Ready Biomolecule_Activation Activate Biomolecule SAM_Incubation->Biomolecule_Activation Functionalized Surface Immobilize_Biomolecule Immobilize on SAM Surface Biomolecule_Activation->Immobilize_Biomolecule Activated Biomolecule Blocking Block Non-specific Binding Sites Immobilize_Biomolecule->Blocking Analyte_Binding Introduce Analyte Blocking->Analyte_Binding Biosensor Ready Signal_Transduction Measure Signal Analyte_Binding->Signal_Transduction Binding Event

Caption: A generalized workflow for the fabrication of a biosensor using a self-assembled monolayer.

Signaling Pathway for an Electrochemical Impedance Spectroscopy (EIS) Biosensor

eis_signaling_pathway Analyte Analyte Bioreceptor Immobilized Bioreceptor Analyte->Bioreceptor Binding SAM Self-Assembled Monolayer Bioreceptor->SAM Impedance_Change Change in Charge Transfer Resistance (Rct) Bioreceptor->Impedance_Change Hinders Electrode Gold Electrode SAM->Electrode Redox_Probe Redox Probe [Fe(CN)6]3-/4- Redox_Probe->Electrode Electron Transfer Signal Analytical Signal Impedance_Change->Signal

Caption: Signaling pathway of an EIS-based biosensor where analyte binding increases impedance.

Conclusion

The selection of the appropriate surface chemistry is a critical step in the design and fabrication of high-performance biosensors. While direct comparative data for this compound is limited, understanding the performance of well-established alternatives like cysteamine, 11-amino-1-undecanethiol, and 16-mercaptohexadecanoic acid provides a strong foundation for making informed decisions. The choice of linker will ultimately depend on the specific requirements of the biosensor, including the nature of the bioreceptor and the target analyte, as well as the desired sensitivity and stability. Researchers are encouraged to perform their own optimization experiments to determine the best SAM for their particular system.

References

assessing the stability of 10-Bromo-1-aminodecane, Hydrobromide SAMs versus similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of Amine-Terminated Self-Assembled Monolayers

This guide provides a comparative assessment of the stability of Self-Assembled Monolayers (SAMs) formed from 10-Bromo-1-aminodecane, Hydrobromide and similar amine-functionalized molecules. While direct experimental data on the stability of 10-Bromo-1-aminodecane SAMs is limited in published literature, this comparison extrapolates its expected performance based on well-established principles of SAM stability and available data for analogous compounds. The stability is evaluated across thermal, chemical, and long-term environmental factors, providing researchers with a framework for selecting appropriate molecules for surface functionalization in biosensors, drug delivery, and nanotechnology.

The primary compounds considered for comparison are:

  • This compound : A long-chain aminoalkane with a reactive terminal bromo group. The amine serves as the anchoring group to the substrate.[1]

  • Aminopropyltriethoxysilane (APTES) : A short-chain aminosilane commonly used for functionalizing silicon oxide surfaces.[2][3]

  • 11-Amino-1-undecanethiol (AUT) : A long-chain aminothiol, representing a standard for forming amine-terminated SAMs on gold substrates.

  • 1-Octadecanethiol (ODT) : A highly stable, long-chain alkanethiol with a non-reactive methyl terminus, serving as a high-stability benchmark.[4]

The stability of these monolayers is critically dependent on the interplay between the headgroup-substrate interaction, the van der Waals forces between adjacent alkyl chains, and the reactivity of the terminal group.[2][5]

Comparison of Molecular Structures and Properties

The intrinsic properties of the precursor molecules, particularly the anchor group, chain length, and terminal function, dictate the ultimate stability and performance of the SAM.

Feature10-Bromo-1-aminodecane, HBrAminopropyltriethoxysilane (APTES)11-Amino-1-undecanethiol (AUT)1-Octadecanethiol (ODT)
Anchor Group Primary Amine (-NH₂)Triethoxysilane (-Si(OEt)₃)Thiol (-SH)Thiol (-SH)
Typical Substrate Metal Oxides (e.g., SiO₂, TiO₂), GoldMetal Oxides (e.g., SiO₂)Gold, Silver, PlatinumGold, Silver, Platinum
Alkyl Chain 10 Carbons3 Carbons11 Carbons18 Carbons
Terminal Group Bromo (-Br)Amino (-NH₂)Amino (-NH₂)Methyl (-CH₃)
Key Feature Reactive terminal group for further functionalizationCovalent siloxane bond networkWell-ordered on AuHigh packing density, inert

Stability Analysis

Thermal Stability

Thermal stability is crucial for applications involving heating steps or high-temperature operating conditions. It is largely governed by the strength of the substrate-anchor bond and the cohesive energy of the alkyl chains. Silane-based SAMs typically exhibit superior thermal stability compared to thiol-based SAMs due to the formation of robust, covalent siloxane (Si-O-Si) networks on the substrate.[4]

Longer alkyl chains generally increase thermal stability by enhancing intermolecular van der Waals interactions, which helps prevent disorder and desorption at elevated temperatures.[2][5]

Comparative Thermal Stability Data

Compound Substrate Desorption/Degradation Temp. (°C) Key Observations
APTES Si/SiO₂ Onset at ~250°C, complete at 400°C[3] High stability due to covalent siloxane bonds.
ODT Gold Stable up to ~110°C[4] Desorption occurs via S-Au bond cleavage.

| 10-Bromo-1-aminodecane (Predicted) | SiO₂ | Likely stable to >150°C | Stability will be higher than thiols on gold but likely lower than cross-linked silanes like APTES. The C-Br bond may be a point of thermal degradation. |

Chemical and Long-Term Stability

Chemical stability relates to the SAM's resistance to degradation upon exposure to solvents, varying pH, or complex biological media. A primary failure mode for all SAMs is the gradual desorption of molecules from the substrate over time, a process often accelerated in aqueous or biological buffers.[6]

  • Chain Length Effect : Longer alkyl chains provide a more densely packed and ordered monolayer, creating a superior barrier against the diffusion of water and ions to the substrate interface, thus enhancing stability.[2][7] This suggests that the 10-carbon chain of 10-Bromo-1-aminodecane would offer significantly better long-term stability than the 3-carbon chain of APTES.[2]

  • Terminal Group Influence : Hydrophilic terminal groups like amines (-NH₂) can facilitate the ingress of water and ions, potentially reducing electrochemical stability compared to hydrophobic groups like methyl (-CH₃).[8] Under ambient conditions, terminal amine groups are also susceptible to oxidation.[2] The bromo- group on 10-Bromo-1-aminodecane is a reactive site susceptible to nucleophilic substitution, which could be an intended feature for subsequent modification or an unintended degradation pathway.

  • Substrate-Anchor Bond : The Au-S bond of thiol SAMs can undergo oxidation, leading to desorption.[5] Silane SAMs on oxide surfaces are generally stable but can be susceptible to hydrolysis under certain pH conditions. The interaction of a primary amine with a surface like silicon oxide is typically through hydrogen bonding or dative bonds, which may be less robust than the covalent network formed by APTES.

Experimental Protocols

Standard methodologies are employed to form and characterize these SAMs to assess their stability over time or after environmental stress.

Protocol 1: SAM Formation
  • Substrate Preparation : Substrates (e.g., silicon wafers with native oxide or gold-coated wafers) are rigorously cleaned. A common method for silicon is piranha solution (H₂SO₄/H₂O₂) followed by rinsing with deionized water and drying under N₂. Gold surfaces are often cleaned with piranha solution or UV/Ozone treatment.

  • Monolayer Deposition : The cleaned substrates are immersed in a dilute solution (typically 1 mM) of the desired molecule (e.g., 10-Bromo-1-aminodecane, APTES, or AUT) in an appropriate solvent (e.g., ethanol or toluene) for a period of 1 to 24 hours.[9] For this compound, the solution would first be treated with a non-nucleophilic base to deprotonate the amine to its free base form, enabling it to bind to the surface.[1]

  • Rinsing and Drying : After incubation, the substrates are thoroughly rinsed with the pure solvent to remove physisorbed molecules and then dried with a stream of inert gas (N₂ or Ar).

Protocol 2: Stability Assessment via XPS and Contact Angle
  • Initial Characterization : The freshly prepared SAMs are characterized using X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and Contact Angle Goniometry to measure the surface wettability.

  • Aging/Stress Application : The samples are subjected to the desired stress condition. This could involve:

    • Thermal Annealing : Heating the samples in a vacuum or inert atmosphere to specific temperatures.[4]

    • Solvent Immersion : Soaking the samples in a relevant solvent or buffer (e.g., Phosphate-Buffered Saline, PBS) for extended periods (hours to days).[6]

    • Environmental Exposure : Storing the samples in ambient air to assess oxidative stability.

  • Post-Stress Characterization : XPS and contact angle measurements are repeated at various time points.

  • Data Analysis : Stability is assessed by observing changes in:

    • XPS Signal : A decrease in the atomic percentage of elements specific to the SAM (e.g., N, Br for 10-Bromo-1-aminodecane; S for thiols) relative to the substrate signal (e.g., Au or Si) indicates molecular desorption.[6][10]

    • Contact Angle : A significant change in the water contact angle suggests degradation, disordering of the monolayer, or chemical modification of the terminal group.[11][12]

Visualizations

Workflow for SAM Stability Assessment

G cluster_0 Characterization & Testing sub Substrate Cleaning sam SAM Formation (1-24h Incubation) sub->sam rinse Rinse & Dry sam->rinse char1 Initial Characterization (XPS, Contact Angle) rinse->char1 stress Apply Stress (Thermal, Chemical, Time) char1->stress char2 Final Characterization (XPS, Contact Angle) stress->char2 analysis Data Analysis: Compare Pre- & Post-Stress char2->analysis

Caption: Experimental workflow for preparing SAMs and evaluating their stability.

Factors Influencing SAM Stability

G cluster_0 Molecular & Interfacial Properties cluster_1 External Factors chain Alkyl Chain Length (van der Waals Forces) stability Overall SAM Stability (Resistance to Desorption & Degradation) chain->stability anchor Anchor Group Chemistry (e.g., Thiol, Silane, Amine) anchor->stability terminal Terminal Group Reactivity (e.g., -CH3 vs -Br) terminal->stability env Environment (Solvent, pH, Temp.) env->stability

References

A Comparative Spectroscopic Guide to 10-Bromo-1-aminodecane, Hydrobromide and Alternative Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise functionalization of surfaces is a critical step in creating advanced biosensors, drug delivery systems, and biocompatible coatings. Self-assembled monolayers (SAMs) provide a versatile platform for tailoring surface properties. This guide offers a comparative spectroscopic analysis of monolayers formed from 10-Bromo-1-aminodecane, Hydrobromide and two common alternatives: dodecanethiol (a long-chain alkanethiol) and (3-aminopropyl)triethoxysilane (APTES, an aminosilane).

While direct and comprehensive spectroscopic data for this compound monolayers is limited in publicly available literature, this guide extrapolates expected spectroscopic signatures based on its chemical structure and compares them with established data for alkanethiol and aminosilane SAMs. This comparison aims to provide a valuable resource for selecting and characterizing appropriate molecules for surface modification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for each type of monolayer as analyzed by X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data

ParameterThis compound (Expected)Dodecanethiol on Gold (Observed)(3-Aminopropyl)triethoxysilane on Silicon (Observed)
Core Level Spectra & Binding Energies (eV)
C 1s~285.0 (C-C, C-H), ~286.5 (C-N), ~286.8 (C-Br)~285.0 (C-C, C-H)~285.0 (C-C, C-H), ~286.4 (C-N), ~102.0 (Si-O-Si), ~103.5 (SiO₂)
N 1s~400.0 (neutral amine), ~401.5 (protonated amine)Not Applicable~399.8 (neutral amine), ~401.6 (protonated amine)
Br 3d~69-71 eV (C-Br)Not ApplicableNot Applicable
S 2pNot Applicable~162.0 (S-Au), ~163.5 (unbound thiol)Not Applicable
Au 4f (substrate)~84.0~84.0Not Applicable
Si 2p (substrate)Not ApplicableNot Applicable~99.3
Elemental Composition Presence of C, N, BrPresence of C, SPresence of C, N, Si, O
Monolayer Thickness Dependent on chain orientation, expected to be >1 nm.~1.5 - 2.0 nmVariable, can form multilayers.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Vibrational ModeThis compound (Expected Frequency, cm⁻¹)Dodecanethiol (Observed Frequency, cm⁻¹)(3-Aminopropyl)triethoxysilane (Observed Frequency, cm⁻¹)
C-H stretching (asymmetric, CH₂)~2918~2918-2920~2925
C-H stretching (symmetric, CH₂)~2850~2850-2852~2854
N-H stretching~3300-3500Not Applicable~3300-3400
N-H bending~1600-1650Not Applicable~1560-1650
C-N stretching~1000-1250Not Applicable~1000-1200
C-Br stretching~500-600Not ApplicableNot Applicable
Si-O-Si stretchingNot ApplicableNot Applicable~1000-1100

Table 3: Raman Spectroscopy Data

Vibrational ModeThis compound (Expected Frequency, cm⁻¹)Dodecanethiol on Gold (Observed Frequency, cm⁻¹)(3-Aminopropyl)triethoxysilane (Observed Frequency, cm⁻¹)
C-H stretching~2800-3000~2800-3000~2800-3000
CH₂ twisting~1295~1295~1295
C-C stretching (trans)~1060, ~1120~1061, ~1128Not well-defined due to potential disorder
C-S stretchingNot Applicable~600-700 (often weak)Not Applicable
Au-S stretchingNot Applicable~250-300Not Applicable
C-Br stretching~500-600Not ApplicableNot Applicable
Si-O stretchingNot ApplicableNot Applicable~800-900

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific substrate and instrumentation.

Self-Assembled Monolayer (SAM) Formation

a) this compound on Gold/Silicon:

  • Prepare a dilute solution (e.g., 1-10 mM) of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Clean the substrate (e.g., gold-coated silicon wafer or silicon wafer) by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the substrate under a stream of nitrogen.

  • Immerse the cleaned substrate in the prepared solution for a specified time (e.g., 12-24 hours) at room temperature to allow for monolayer formation.

  • After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

  • Dry the substrate again under a stream of nitrogen before spectroscopic analysis.

b) Dodecanethiol on Gold:

  • Follow a similar procedure as above, using a 1-10 mM solution of dodecanethiol in ethanol.

c) (3-Aminopropyl)triethoxysilane (APTES) on Silicon:

  • Clean the silicon wafer with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and reactive ) to hydroxylate the surface.

  • Prepare a solution of APTES (e.g., 1-5% v/v) in an anhydrous solvent like toluene.

  • Immerse the cleaned and dried silicon wafer in the APTES solution for a defined period (e.g., 1-2 hours). The reaction is sensitive to water, which can cause polymerization.

  • Rinse the substrate with the solvent (toluene) and then with ethanol to remove excess APTES.

  • Cure the monolayer by baking at an elevated temperature (e.g., 110-120 °C) for about 30-60 minutes to promote siloxane bond formation.

X-ray Photoelectron Spectroscopy (XPS)
  • Instrumentation: Use an XPS system equipped with a monochromatic X-ray source (e.g., Al Kα).

  • Sample Handling: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the spectrometer.

  • Data Acquisition:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans for the core levels of interest (e.g., C 1s, N 1s, Br 3d, S 2p, Au 4f, Si 2p).

    • Use a neutralizer (electron flood gun) to compensate for charging effects if necessary.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or a known substrate peak (e.g., Au 4f₇/₂ at 84.0 eV).

    • Perform peak fitting on the high-resolution spectra to identify different chemical states of the elements.

    • Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: Utilize an FTIR spectrometer, often with a reflection accessory such as a grazing angle reflection-absorption (IRRAS) or an attenuated total reflection (ATR) setup for surface analysis.

  • Sample Preparation: For IRRAS, a highly reflective substrate like gold is ideal. For ATR, the SAM can be formed on an ATR crystal (e.g., silicon).

  • Data Acquisition:

    • Record a background spectrum of a clean, uncoated substrate.

    • Record the spectrum of the SAM-coated substrate.

    • The final spectrum is typically presented as absorbance, calculated as -log(R/R₀), where R is the reflectance of the sample and R₀ is the reflectance of the background.

  • Data Analysis:

    • Identify characteristic vibrational bands corresponding to the functional groups in the monolayer.

    • The position and shape of the peaks can provide information about the ordering and conformation of the alkyl chains.

Raman Spectroscopy
  • Instrumentation: Employ a Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). For monolayers, Surface-Enhanced Raman Spectroscopy (SERS) is often necessary to obtain sufficient signal. SERS requires the SAM to be on a plasmonically active substrate (e.g., nanostructured gold or silver).

  • Sample Preparation: Prepare the SAM on a SERS-active substrate.

  • Data Acquisition:

    • Focus the laser onto the sample surface.

    • Acquire the Raman spectrum over the desired spectral range.

    • Use low laser power to avoid sample damage.

  • Data Analysis:

    • Identify the Raman peaks corresponding to the vibrational modes of the molecule.

    • The intensity and position of the peaks can provide information about the molecular orientation and interaction with the substrate.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual comparison of the monolayer systems.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Substrate Substrate (e.g., Au, Si) Cleaning Substrate Cleaning Substrate->Cleaning SAM_Formation SAM Formation (Immersion) Cleaning->SAM_Formation Solution Molecule Solution (1-10 mM) Solution->SAM_Formation Rinsing Rinsing & Drying SAM_Formation->Rinsing XPS XPS Analysis Rinsing->XPS FTIR FTIR Analysis Rinsing->FTIR Raman Raman Analysis Rinsing->Raman Composition Elemental Composition & Chemical States XPS->Composition Structure Molecular Structure & Orientation FTIR->Structure Raman->Structure Properties Surface Properties Composition->Properties Structure->Properties

Caption: Experimental workflow for the preparation and spectroscopic analysis of self-assembled monolayers.

Monolayer_Comparison cluster_target 10-Bromo-1-aminodecane, HBr cluster_alt1 Alkanethiols (e.g., Dodecanethiol) cluster_alt2 Aminosilanes (e.g., APTES) Target Anchor: Amine Terminal: Bromo Substrate: Oxides, some metals Target_pros Pros: - Reactive bromo group for further functionalization - Amine anchor for various substrates Target->Target_pros Target_cons Cons: - Limited spectroscopic data available - Potential for complex interactions of amine group Target->Target_cons Alkanethiol Anchor: Thiol Terminal: Alkyl (or other) Substrate: Noble metals (Au, Ag, Cu) Alkanethiol_pros Pros: - Well-ordered monolayers on gold - Extensive spectroscopic data available - Strong Au-S bond Alkanethiol->Alkanethiol_pros Alkanethiol_cons Cons: - Limited substrate compatibility - Susceptible to oxidation Alkanethiol->Alkanethiol_cons Aminosilane Anchor: Silane Terminal: Amine Substrate: Oxides (SiO₂, TiO₂) Aminosilane_pros Pros: - Strong covalent bond to oxide surfaces - Versatile amine group for coupling - Thermally stable Aminosilane->Aminosilane_pros Aminosilane_cons Cons: - Prone to multilayer formation - Requires anhydrous conditions for deposition Aminosilane->Aminosilane_cons Comparison Monolayer System Comparison Comparison->Target Comparison->Alkanethiol Comparison->Aminosilane

Caption: Conceptual comparison of this compound with alkanethiol and aminosilane monolayer systems.

A Comparative Guide to the Electrochemical Characterization of Surfaces Modified with 10-Bromo-1-aminodecane, Hydrobromide and Alternative Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical characteristics of surfaces modified with 10-Bromo-1-aminodecane, Hydrobromide, and other commonly used bifunctional linkers. The selection of an appropriate surface modification agent is critical for the development of robust and sensitive electrochemical biosensors and other bioelectronic devices. This document aims to aid in this selection by presenting objective performance data and detailed experimental protocols.

Introduction to Surface Modification with this compound

This compound is a bifunctional linker that possesses a primary amine group at one end and a bromine atom at the other, connected by a ten-carbon alkyl chain. The primary amine allows for covalent attachment to various electrode surfaces, such as glassy carbon, through techniques like electrochemical grafting. The terminal bromine then serves as a reactive site for the subsequent immobilization of biomolecules or other functionalities. The long alkyl chain provides a flexible spacer, potentially reducing steric hindrance and improving the accessibility of the immobilized species.

Electrochemical Performance Comparison

The performance of a modified surface is critically dependent on the nature of the linker molecule and the resulting monolayer structure. Key electrochemical parameters, such as charge transfer resistance (Rct) and peak potential separation (ΔEp) of a redox probe, provide insights into the barrier properties and electron transfer kinetics of the modified interface.

Linker MoleculeSubstrateAttachment ChemistryTypical Rct (kΩ)Typical ΔEp (mV)Key AdvantagesKey Disadvantages
10-Bromo-1-aminodecane Glassy CarbonElectrochemical Grafting[Estimated] 10 - 100[Estimated] >100Forms stable C-N bond; bifunctional for further reaction.Potential for multilayer formation; limited data available.
1-Decanethiol GoldSelf-Assembled Monolayer (SAM)5 - 5080 - 200Well-ordered monolayers; extensive literature.Au-S bond can be less stable than C-C or C-N bonds.
(3-Aminopropyl)triethoxysilane (APTES) Silicon/ITOSilanization1 - 2070 - 150Forms stable siloxane bonds on oxide surfaces.Requires hydroxylated surfaces; can form multilayers.
4-Nitrophenyl Diazonium Tetrafluoroborate VariousDiazonium Grafting20 - 200+>200Forms very stable C-C bonds on various substrates.Can form thick, passivating multilayers.

Note: The values for 10-Bromo-1-aminodecane are estimated based on data for similar long-chain alkylamines. Actual values will depend on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification and characterization.

Protocol 1: Electrochemical Grafting of 10-Bromo-1-aminodecane on Glassy Carbon

This protocol describes the covalent attachment of 10-Bromo-1-aminodecane to a glassy carbon electrode (GCE) via electrochemical oxidation of the primary amine group.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • Acetonitrile (anhydrous)

  • Tetrabutylammonium tetrafluoroborate (TBATFB)

  • Polishing materials (e.g., alumina slurries)

  • Electrochemical cell and potentiostat

Procedure:

  • Electrode Preparation: Polish the GCE sequentially with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any polishing residues. Dry the electrode under a stream of nitrogen.

  • Grafting Solution: Prepare a solution of 10 mM this compound and 0.1 M TBATFB in anhydrous acetonitrile.

  • Electrochemical Grafting: Immerse the cleaned GCE in the grafting solution. Perform cyclic voltammetry (CV) for approximately 20 cycles in a potential window from 0 V to +1.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s. An oxidation peak corresponding to the amine oxidation should be observed in the first scan, which decreases in subsequent scans as the surface becomes passivated.

  • Rinsing: After grafting, rinse the electrode thoroughly with acetonitrile and then deionized water to remove any non-covalently bound molecules. Dry the modified electrode under a stream of nitrogen.

Protocol 2: Electrochemical Characterization

Cyclic Voltammetry (CV):

  • Purpose: To assess the blocking properties of the modified layer and the electron transfer kinetics of a redox probe at the modified surface.

  • Procedure:

    • Prepare a solution of a standard redox probe, such as 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) in 0.1 M KCl.

    • Record the CV of the bare GCE and the modified GCE in the redox probe solution.

    • Compare the peak currents and the peak-to-peak separation (ΔEp). An increase in ΔEp and a decrease in peak currents for the modified electrode indicate the formation of a blocking layer.

Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To quantify the charge transfer resistance (Rct) of the modified surface.

  • Procedure:

    • Use the same redox probe solution as for CV.

    • Apply a DC potential corresponding to the formal potential of the redox couple and a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Fit the resulting Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to extract the Rct value. A higher Rct value corresponds to a more insulating layer.

X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition and chemical states of the modified surface.

  • Expected Spectra for 10-Bromo-1-aminodecane Modified Surface:

    • C 1s: A main peak around 285 eV corresponding to C-C and C-H bonds in the alkyl chain. A smaller component at a slightly higher binding energy may be resolved for C-N and C-Br.

    • N 1s: A peak around 400 eV corresponding to the amine group.

    • Br 3d: A doublet with the Br 3d5/2 peak expected around 70-71 eV for a C-Br covalent bond[1][2][3][4].

Visualization of Experimental Workflow and Comparison

G cluster_prep Electrode Preparation cluster_modification Surface Modification cluster_characterization Electrochemical Characterization p1 Polishing GCE p2 Cleaning p1->p2 m1 10-Bromo-1-aminodecane (Electrochemical Grafting) p2->m1 Select Linker m2 Alkanethiol (SAM) p2->m2 Select Linker m3 Silane (Silanization) p2->m3 Select Linker m4 Diazonium Salt (Grafting) p2->m4 Select Linker c1 Cyclic Voltammetry (CV) m1->c1 c2 Electrochemical Impedance Spectroscopy (EIS) m1->c2 c3 X-ray Photoelectron Spectroscopy (XPS) m1->c3 m2->c1 m2->c2 m3->c1 m3->c2 m4->c1 m4->c2 G Linker Bifunctional Linker Amine Thiol Silane Diazonium Surface Substrate Glassy Carbon Gold SiO2/Oxides Linker:amine->Surface:gc Electrochemical Grafting Linker:thiol->Surface:au Self-Assembly Linker:silane->Surface:sio2 Silanization Linker:diazonium->Surface:gc Electrochemical Grafting Linker:diazonium->Surface:au Spontaneous/ Electrochemical Bond Resulting Bond C-N (stable) Au-S (moderately stable) Si-O-Si (stable) C-C (very stable) Surface:gc->Bond Surface:au->Bond Surface:sio2->Bond

References

A Researcher's Guide to Bifunctional Molecules for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of nanoparticles is a critical step in the design of targeted drug delivery systems, advanced imaging agents, and sensitive biosensors. Bifunctional molecules, acting as molecular bridges, are instrumental in this process, enabling the attachment of targeting ligands, therapeutic payloads, and imaging moieties to the nanoparticle surface. This guide provides a comparative overview of common bifunctional molecules, their performance metrics, and the experimental protocols necessary for their successful implementation.

This guide delves into the quantitative comparison of bifunctional molecules, outlines detailed experimental methodologies, and provides visual representations of key processes and pathways to aid in the rational design of functionalized nanoparticles.

Performance Comparison of Bifunctional Molecules

The choice of a bifunctional linker is dictated by the nature of the nanoparticle, the functional groups on the molecule to be attached, and the desired stability and release characteristics of the final conjugate. Below is a summary of commonly used bifunctional linkers and their key performance indicators.

Bifunctional Molecule ClassNanoparticle Type(s)Attachment ChemistryFunctional Group ReactivityLinker StabilityKey Considerations
Thiol-based Linkers Gold, Silver, Quantum DotsThiol-metal bond (chemisorption)Maleimide, NHS-ester, PyridyldithiolStable, but can be susceptible to oxidation and displacement by other thiols.Strong affinity for noble metals; potential for disulfide bond formation.
Silane-based Linkers Silica, Metal Oxides (e.g., Iron Oxide)Silanization (covalent Si-O-Si bonds)Amine, Carboxyl, EpoxyHighly stable under a wide range of conditions.[1]Requires hydroxyl groups on the nanoparticle surface for reaction; can form multilayers if not controlled.
Carboxylate-based Linkers Metal Oxides, various othersCarboxylate-metal coordination or amide bond formation (with EDC/NHS)Amine (via EDC/NHS)Stability is dependent on the coordination bond strength or the covalent amide bond.Versatile chemistry applicable to a wide range of nanoparticles and biomolecules.
PEG Linkers Gold, Silica, Iron Oxide, etc.Thiol, Silane, or Carboxylate at one end; various functional groups at the otherNHS-ester, Maleimide, Aldehyde, etc.Generally stable; can be designed to be cleavable under specific conditions (e.g., pH, enzymes).Provides stealth properties (reduces non-specific protein adsorption) and improves biocompatibility.[2]
Heterobifunctional Photoreactive Linkers VariousNon-specific C-H insertion upon UV activationAmine-reactive, Thiol-reactive, etc.Covalent bond formed is highly stable.Allows for conjugation to molecules lacking specific functional groups.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful functionalization of nanoparticles. Below are methodologies for key steps in the process.

Protocol 1: Functionalization of Gold Nanoparticles using a Heterobifunctional PEG Linker with a Thiol and an NHS-Ester Group

This protocol describes the attachment of a protein to a gold nanoparticle using a PEG linker that has a thiol group at one end to bind to the gold surface and an N-hydroxysuccinimide (NHS) ester at the other end to react with primary amines on the protein.

Materials:

  • Gold nanoparticles (AuNPs) in citrate buffer

  • HS-PEG-NHS (heterobifunctional PEG linker)

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching buffer: 1 M Tris-HCl, pH 8.5

  • Washing buffer: PBS with 0.05% Tween-20

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of AuNPs: Synthesize or purchase citrate-stabilized gold nanoparticles of the desired size.

  • Activation of AuNPs with PEG linker:

    • Centrifuge the AuNP solution to obtain a soft pellet.

    • Resuspend the AuNPs in the activation buffer.

    • Add a molar excess of HS-PEG-NHS to the AuNP suspension.

    • Incubate the mixture for 1-2 hours at room temperature with gentle mixing.

  • Removal of excess linker:

    • Centrifuge the mixture to pellet the functionalized AuNPs.

    • Carefully remove the supernatant containing the excess linker.

    • Wash the pellet with the washing buffer and repeat the centrifugation step twice.

  • Conjugation of Protein:

    • Resuspend the PEG-activated AuNPs in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Add the protein of interest to the AuNP suspension. The NHS-ester will react with primary amines on the protein to form a stable amide bond.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching of unreacted NHS-esters:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the conjugate:

    • Centrifuge the mixture to pellet the protein-conjugated AuNPs.

    • Wash the pellet with the washing buffer to remove any unbound protein. Repeat this step three times.

    • Resuspend the final conjugate in a suitable storage buffer.

Protocol 2: Quantification of Ligand Density on Nanoparticles using UV-Vis Spectroscopy

This protocol allows for the determination of the number of ligands attached to each nanoparticle.

Materials:

  • Functionalized nanoparticle solution of known concentration

  • Unfunctionalized nanoparticle solution (as a control)

  • Ligand with a distinct UV-Vis absorbance peak

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a standard curve for the free ligand:

    • Prepare a series of known concentrations of the free ligand in a suitable solvent.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the ligand.

    • Plot a standard curve of absorbance versus concentration.

  • Separate unbound ligand from the functionalized nanoparticles:

    • Centrifuge the functionalized nanoparticle solution to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unbound ligand.

  • Determine the concentration of unbound ligand:

    • Measure the absorbance of the supernatant at the λmax of the ligand.

    • Use the standard curve to determine the concentration of the unbound ligand.

  • Calculate the amount of bound ligand:

    • Subtract the amount of unbound ligand from the initial amount of ligand added during the functionalization reaction. This gives the total amount of ligand bound to the nanoparticles.

  • Calculate the ligand density:

    • Determine the concentration of nanoparticles in the solution (this can be done using techniques like Nanoparticle Tracking Analysis or by measuring the absorbance of the nanoparticle core).

    • Divide the total number of bound ligand molecules by the total number of nanoparticles to obtain the average number of ligands per nanoparticle.[4][5][6]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

general_functionalization_workflow General Workflow for Nanoparticle Functionalization and Characterization cluster_synthesis Synthesis & Purification cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application np_synthesis Nanoparticle Synthesis np_purification Nanoparticle Purification np_synthesis->np_purification bf_synthesis Bifunctional Molecule Synthesis/Procurement activation Activation of Nanoparticle/Molecule bf_synthesis->activation np_purification->activation conjugation Conjugation Reaction activation->conjugation purification Purification of Functionalized NP conjugation->purification physicochem Physicochemical Characterization (Size, Zeta, Morphology) purification->physicochem quantification Ligand Density Quantification purification->quantification binding_assay Binding Affinity Assay (SPR, etc.) purification->binding_assay stability_assay Stability Assay (pH, Enzyme) purification->stability_assay in_vitro In Vitro Studies (Cellular Uptake, Cytotoxicity) binding_assay->in_vitro stability_assay->in_vitro in_vivo In Vivo Studies (Biodistribution, Efficacy) in_vitro->in_vivo vegf_signaling_pathway VEGF Signaling Pathway and Nanoparticle Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds NP_inhibitor Functionalized Nanoparticle (e.g., with anti-VEGF antibody) NP_inhibitor->VEGF Sequesters PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis mtor_signaling_pathway mTOR Signaling Pathway and Nanoparticle-based Targeting cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor (e.g., EGF) Receptor Growth Factor Receptor (e.g., EGFR) GrowthFactor->Receptor Binds NP_drug Drug-loaded Nanoparticle (e.g., Rapamycin-loaded) mTORC1 mTORC1 NP_drug->mTORC1 Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth, Proliferation, Survival S6K1->CellGrowth fourEBP1->CellGrowth

References

Safety Operating Guide

Navigating the Safe Disposal of 10-Bromo-1-aminodecane, Hydrobromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 10-Bromo-1-aminodecane, Hydrobromide, a compound often utilized in synthetic organic chemistry and pharmaceutical research. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

Given that this compound is a halogenated organic compound, it is classified as hazardous waste. The following steps outline the recommended disposal procedure:

  • Waste Segregation: It is crucial to segregate waste containing this compound from other waste streams. Specifically, it should be collected in a designated container for halogenated organic waste.[1][2][3] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[2]

  • Container Selection and Labeling: Use a clearly labeled, leak-proof container compatible with the chemical. The container must be marked with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Ensure the container is kept tightly closed when not in use.[3][4]

  • Collection of Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads used for spills, contaminated gloves, or weighing papers, should also be placed in the designated hazardous waste container.

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][7] These entities are equipped to handle the transportation and final treatment of hazardous materials in accordance with local, regional, and national regulations.[5]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[5] Collect the absorbed material and place it in the designated hazardous waste container. Avoid generating dust.

Quantitative Data Summary

ParameterValue/InformationSource
Waste Classification Hazardous Waste (Halogenated Organic Compound)[1][2][3]
Recommended Container Labeled, leak-proof, chemically compatible container[3][4]
Primary Disposal Method Incineration at a licensed hazardous waste facility[1][6]
Incompatible Wastes Non-halogenated organic wastes, strong oxidizing agents[2][5]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal start Start: Have 10-Bromo-1-aminodecane, Hydrobromide Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Leak-Proof Container for Halogenated Waste segregate->container collect Collect Waste Chemical and Contaminated Materials container->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Personal protective equipment for handling 10-Bromo-1-aminodecane, Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: 10-Bromo-1-aminodecane, Hydrobromide

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No: 24566-82-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is an off-white solid.[1] While a specific Safety Data Sheet (SDS) with comprehensive hazard classifications was not identified, based on its chemical structure—a halogenated amine salt—it should be handled as a potentially corrosive and irritating substance. Dust from corrosive solids can be inhaled, causing irritation or burns to the respiratory tract, and contact with skin and eyes can cause burns.[2]

Anticipated Hazards:

Hazard ClassDescriptionGHS Pictogram (Anticipated)
Skin Corrosion/IrritationCauses skin irritation or serious skin burns.Corrosion
Serious Eye Damage/IrritationCauses serious eye irritation or damage.Corrosion
Acute Toxicity (Oral)May be harmful if swallowed.Exclamation Mark
Specific Target Organ ToxicityMay cause respiratory irritation upon inhalation of dust.Exclamation Mark
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The most common dermal exposures to corrosive chemicals can be fully prevented by wearing the correct protective equipment.[3]

Required PPE for Handling:

Body PartEquipmentMaterial/StandardRationale
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 certifiedProtects against splashes, dust, and vapors.[3][4][5] A face shield should be used in conjunction with goggles.[4]
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl RubberProtects hands from direct contact with the corrosive solid.[3]
Body Laboratory Coat or Chemical-resistant ApronFlame-retardant and chemical-resistant materialProtects skin and clothing from spills and splashes.[3]
Respiratory NIOSH-approved respiratorN95 or higher, depending on the scale of workNecessary if handling generates dust or if work is not performed in a fume hood.[3]
Feet Closed-toe shoesLeather or other chemical-resistant materialProtects feet from spills.
Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available for handling the compound.[2][4]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare and label all necessary equipment (glassware, spatulas, etc.) and waste containers.

  • Weighing and Aliquoting:

    • Conduct all manipulations of the solid compound within a chemical fume hood to control potential dust and vapors.[2]

    • Use a non-sparking spatula for transferring the solid.

    • When dissolving, always add the solid to the solvent slowly.[2] If dissolving in water, be aware that this process can generate heat.[2]

  • Experimental Use:

    • Keep all containers with the chemical tightly closed when not in use.

    • Handle the compound away from incompatible materials such as strong oxidizing agents.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures. Halogenated organic wastes must be segregated from non-halogenated waste streams.[7][8]

Waste Disposal Protocol:

  • Segregation:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[9]

    • The container should be clearly marked as "Halogenated Organic Waste" and list all chemical constituents.[7][9]

  • Container Management:

    • Use a container that is in good condition, compatible with the waste, and has a tightly sealing cap.[9]

    • Keep the waste container closed at all times except when adding waste.[9]

  • Disposal:

    • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.

    • Incineration is a common and safe disposal method for halogenated organic compounds.[10]

Emergency Procedures

Spill Response:

  • Small Spill: If a small amount of solid is spilled within a fume hood, carefully sweep it up with a non-sparking tool and place it in the designated halogenated waste container.

  • Large Spill: For a large spill, evacuate the area and contact your institution's EHS department immediately.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][11] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Workflow for Handling this compound

G Safe Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_waste Prepare Labeled Waste Container prep_setup->prep_waste handling_weigh Weigh and Aliquot Compound prep_waste->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp emergency Emergency Event (Spill or Exposure) handling_weigh->emergency cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon handling_exp->emergency cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_decon->emergency cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal Arrange for Professional Disposal cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_action Follow Emergency Procedures emergency->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.